6-(tert-Butoxy)picolinaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxy]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)13-9-6-4-5-8(7-12)11-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCFGUKZOQKUSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375472 | |
| Record name | 6-tert-Butoxypyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195044-13-4 | |
| Record name | 6-tert-Butoxypyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(tert-butoxy)picolinaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 6-(tert-Butoxy)picolinaldehyde (CAS 195044-13-4)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 6-(tert-Butoxy)picolinaldehyde, a key heterocyclic building block used in organic synthesis and medicinal chemistry. This guide covers its physicochemical properties, a plausible synthetic route, its role as a reactive intermediate, and representative experimental protocols for its application in constructing more complex molecules.
Core Compound Properties
This compound is an organic compound featuring a pyridine ring substituted with an aldehyde group at the 2-position and a bulky tert-butoxy group at the 6-position.[1] This substitution pattern makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The tert-butoxy group enhances solubility in organic solvents and can also serve as a protecting group that can be removed under acidic conditions to reveal a hydroxyl group.[1] The aldehyde functionality is a versatile handle for a wide array of chemical transformations.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 195044-13-4 | [2] |
| Molecular Formula | C₁₀H₁₃NO₂ | [2] |
| Molecular Weight | 179.22 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or oil | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane); limited solubility in water. | [1] |
| Storage | Store under an inert atmosphere at 2-8°C. |
Note: Specific quantitative data such as boiling point, density, and melting point are not consistently reported in publicly available literature.
Synthesis and Production
While specific, detailed industrial synthesis protocols for this compound are proprietary, a plausible and chemically sound synthetic route can be proposed based on established organic chemistry transformations involving pyridine scaffolds. A common strategy involves the introduction of the tert-butoxy group followed by the oxidation of a methyl group at the 2-position.
A likely precursor is 6-chloro-2-methylpyridine. The synthesis can be logically broken down into two key steps:
-
Nucleophilic Aromatic Substitution: The chlorine atom at the 6-position is displaced by a tert-butoxide anion. This reaction is typically carried out using a strong base like potassium tert-butoxide in an appropriate solvent.
-
Side-Chain Oxidation: The methyl group of the resulting 2-methyl-6-(tert-butoxy)pyridine is then oxidized to an aldehyde. Various reagents can accomplish this, with selenium dioxide (SeO₂) being a classic and effective choice for the oxidation of benzylic-type methyl groups on heterocyclic rings.
Below is a conceptual workflow for this synthetic pathway.
Figure 1: Plausible synthetic workflow for this compound.
Applications in Drug Discovery and Development
This compound serves as a valuable heterocyclic building block in medicinal chemistry. The picolinaldehyde scaffold is a component of various biologically active molecules. The aldehyde group provides a reactive site for forming carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug synthesis.
Key reactions involving the aldehyde group include:
-
Reductive Amination: To introduce substituted amine functionalities.
-
Wittig Reaction: To form alkenes.
-
Aldol and Related Condensations: To build larger carbon skeletons.
-
Grignard and Organolithium Additions: To generate secondary alcohols.
The pyridine nitrogen acts as a hydrogen bond acceptor and a basic center, which can be crucial for binding to biological targets such as enzymes and receptors. The tert-butoxy group can be used to modulate lipophilicity or be deprotected to reveal a 6-hydroxypyridine-2-carboxaldehyde, a scaffold with different electronic and binding properties.
The general workflow for utilizing this compound as a synthetic intermediate is depicted below.
Figure 2: Core reaction pathways for this compound.
Experimental Protocols
Detailed experimental procedures for reactions using this compound are often specific to the target molecule. However, general protocols for key transformations can be adapted. The following are representative, non-optimized procedures for common reactions relevant to drug discovery.
Representative Protocol: Reductive Amination
This protocol describes the formation of a secondary amine from this compound and a primary amine using a mild reducing agent.
Objective: To synthesize a substituted (6-(tert-butoxy)pyridin-2-yl)methanamine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add the primary amine (1.0-1.2 eq).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.
Representative Protocol: Wittig Reaction
This protocol outlines the synthesis of a vinylpyridine derivative via the reaction of this compound with a phosphonium ylide.
Objective: To synthesize a 2-(alkenyl)-6-(tert-butoxy)pyridine.
Materials:
-
A phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK))
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend the phosphonium salt (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0°C or -78°C, depending on the base used.
-
Slowly add the strong base (1.05 eq) to the suspension. A distinct color change (often to deep yellow or orange) indicates the formation of the ylide. Allow the mixture to stir for 30-60 minutes.
-
Dissolve this compound (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the ylide solution at the same cold temperature.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by flash column chromatography to isolate the desired alkene.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Storing under an inert atmosphere is recommended to prevent oxidation of the aldehyde.
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before use.
References
Technical Guide: 6-(tert-Butoxy)picolinaldehyde in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(tert-Butoxy)picolinaldehyde, a key heterocyclic building block in medicinal chemistry. The document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its critical role as an intermediate in the development of targeted therapeutics, particularly Bruton's tyrosine kinase (BTK) inhibitors. A logical workflow for its application in drug discovery is also presented, supported by diagrams generated using the DOT language for clarity and reproducibility.
Compound Data
This section summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 179.22 g/mol |
| Molecular Formula | C₁₀H₁₃NO₂ |
| CAS Number | 195044-13-4 |
| Appearance | Off-white to yellow solid |
| Boiling Point | Approx. 257.7 °C at 760 mmHg |
| Density | Approx. 1.0 g/cm³ |
| Solubility | Soluble in methanol, ethanol, and DMSO |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound is commonly achieved through a nucleophilic aromatic substitution reaction. The following protocol details the preparation from 6-chloropicolinaldehyde and potassium tert-butoxide.
Materials:
-
6-chloropicolinaldehyde
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Nitrogen or Argon gas inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: A dry round-bottom flask is charged with 6-chloropicolinaldehyde (1 equivalent). The flask is sealed with a septum and purged with an inert gas (Nitrogen or Argon).
-
Solvent Addition: Anhydrous THF or DMF is added to the flask via syringe to dissolve the starting material.
-
Addition of Base: Potassium tert-butoxide (1.1 to 1.5 equivalents) is added portion-wise to the stirred solution at room temperature. The reaction mixture is then stirred at room temperature or gently heated (e.g., to 50 °C) to facilitate the reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel to afford this compound as a pure compound.
An In-depth Technical Guide to 6-(tert-Butoxy)picolinaldehyde (C₁₀H₁₃NO₂)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(tert-Butoxy)picolinaldehyde is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a sterically bulky tert-butoxy group and a reactive aldehyde function on the pyridine scaffold, makes it a versatile intermediate for creating complex molecular architectures. Pyridine and its derivatives are fundamental components of numerous pharmaceuticals, agrochemicals, and functional materials, acting as key pharmacophores that can engage with a wide range of biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound for professionals in research and development.
Chemical and Physical Properties
The physicochemical properties of this compound are essential for its handling, reaction optimization, and integration into synthetic workflows. The data, compiled from various chemical suppliers and predictive models, are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 179.22 g/mol | [2][3] |
| Exact Mass | 179.09464 Da | [1] |
| CAS Number | 195044-13-4 | [2][3] |
| Appearance | Clear, yellow oil | [2] |
| Boiling Point | 46 °C @ 0.15 mmHg | [2] |
| Predicted Density | 1.067 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 2.57 ± 0.10 | [2] |
| Predicted XlogP | 1.9 | [1] |
| Storage Conditions | 2-8°C, under inert atmosphere | [4] |
Synthesis of this compound
A common and effective method for the synthesis of picolinaldehydes is the selective oxidation of the corresponding 2-methylpyridine precursor. Selenium dioxide (SeO₂) is a well-established reagent for this transformation, offering reliable conversion of the methyl group to an aldehyde.
Representative Experimental Protocol: Oxidation of 6-(tert-Butoxy)-2-methylpyridine
This protocol describes a representative procedure for the synthesis of this compound.
-
Reagents and Setup:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add 6-(tert-butoxy)-2-methylpyridine (1 equivalent) and a solvent such as 1,4-dioxane.
-
Under a nitrogen atmosphere, add selenium dioxide (1.1 equivalents) to the solution.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 12-24 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature. A black precipitate of elemental selenium will be present.
-
Filter the mixture through a pad of Celite® to remove the selenium precipitate. Wash the filter cake with additional dioxane or ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil is redissolved in a suitable solvent like ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a clear, yellow oil.
-
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published, the expected NMR signals can be predicted based on its chemical structure. These predictions are crucial for confirming the identity and purity of the compound after synthesis.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~9.9 - 10.1 | Singlet (s) | Aldehyde (-CHO) |
| ~7.8 - 8.0 | Triplet (t) | Pyridine H4 | |
| ~7.6 - 7.8 | Doublet (d) | Pyridine H3 | |
| ~7.0 - 7.2 | Doublet (d) | Pyridine H5 | |
| ~1.6 | Singlet (s) | tert-Butyl (-C(CH₃)₃) | |
| ¹³C NMR | ~193 | Aldehyde (C=O) | Carbonyl |
| ~165 | Pyridine (C-O) | C6 | |
| ~152 | Pyridine (C-CHO) | C2 | |
| ~140 | Pyridine (CH) | C4 | |
| ~120 | Pyridine (CH) | C3 | |
| ~115 | Pyridine (CH) | C5 | |
| ~82 | Quaternary (-O-C(CH₃)₃) | tert-Butyl Carbon | |
| ~28 | Methyl (-C(CH₃)₃) | tert-Butyl Methyls |
Reactivity and Experimental Protocols
The aldehyde group of this compound is a key functional handle for a variety of chemical transformations, most notably reductive amination and the formation of imines (Schiff bases), which are common steps in the synthesis of pharmaceutical libraries.
Representative Experimental Protocol: Schiff Base Formation
This protocol outlines the synthesis of a Schiff base from this compound and a primary amine, a foundational reaction in combinatorial chemistry.
-
Reagents and Setup:
-
To a solution of this compound (1 equivalent) in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM), add the desired primary amine (1-1.1 equivalents).
-
A catalytic amount of acetic acid can be added to facilitate the reaction.
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
The reaction is often complete within a few hours. Progress can be monitored by TLC, observing the disappearance of the aldehyde spot. For less reactive amines, gentle heating may be required.
-
-
Workup and Isolation:
-
Upon completion, remove the solvent under reduced pressure.
-
If the product is a stable solid, it may precipitate directly from the reaction mixture or upon cooling. It can be collected by filtration and washed with a cold, non-polar solvent like hexane.
-
If the product is an oil, it can be purified by column chromatography or used directly in the next synthetic step (e.g., reduction to a secondary amine).
-
Applications in Drug Discovery
While specific biological activities for this compound have not been reported, its value lies in its role as a versatile scaffold for building libraries of drug-like molecules. The pyridine ring is a bioisostere for benzene and other heterocycles, and its nitrogen atom can act as a hydrogen bond acceptor, influencing solubility and target binding. The aldehyde allows for the introduction of diverse chemical functionalities, enabling systematic Structure-Activity Relationship (SAR) studies.
The workflow below illustrates how a building block like this compound is utilized in a typical early-stage drug discovery campaign.
References
An In-depth Technical Guide to 6-(tert-Butoxy)picolinaldehyde: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-(tert-Butoxy)picolinaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and drug development. This document outlines its chemical identity, physicochemical properties, a representative synthetic protocol, and its potential applications as a key intermediate in the synthesis of complex molecular architectures.
Chemical Identity and Structure
This compound, also known as 6-(tert-butoxy)pyridine-2-carbaldehyde, is a substituted pyridine derivative. The presence of a reactive aldehyde group and a sterically bulky tert-butoxy group on the pyridine ring makes it a versatile reagent in organic synthesis.
The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is: CC(C)(C)OC1=CC=CC(=N1)C=O[1].
Physicochemical and Spectroscopic Data
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | |
| CAS Number | 195044-13-4 | |
| Boiling Point | 46°C at 0.15 torr | |
| Predicted XlogP | 1.9 | [1] |
| SMILES | CC(C)(C)OC1=CC=CC(=N1)C=O | [1] |
Predicted Mass Spectrometry Data:
| Adduct | m/z |
| [M+H]⁺ | 180.10192 |
| [M+Na]⁺ | 202.08386 |
| [M-H]⁻ | 178.08736 |
| [M]⁺ | 179.09409 |
(Data predicted by computational models)[1]
Synthesis and Experimental Protocol
A detailed, experimentally verified protocol for the synthesis of this compound is not widely published in peer-reviewed literature. However, a plausible and representative synthetic route can be devised based on established organometallic and oxidation methodologies for analogous pyridine derivatives. The following protocol is a generalized procedure.
Representative Synthesis of this compound:
The synthesis can be envisioned as a two-step process starting from 2-bromo-6-(tert-butoxy)pyridine:
-
Lithium-halogen exchange followed by formylation: Treatment of the bromo-pyridine with an organolithium reagent (e.g., n-butyllithium) at low temperature to generate the corresponding pyridyl-lithium species. This is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF).
-
Aqueous work-up and purification: The reaction is quenched with an aqueous solution, followed by extraction and purification of the final product, typically by column chromatography.
Detailed Representative Experimental Protocol:
-
Step 1: Lithiation and Formylation
-
To a solution of 2-bromo-6-(tert-butoxy)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen), a solution of n-butyllithium (1.1 eq) in hexanes is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
N,N-dimethylformamide (DMF) (1.5 eq) is then added dropwise, and the reaction is allowed to stir for an additional 2 hours at -78 °C.
-
-
Step 2: Work-up and Purification
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
-
Role in Drug Development and Medicinal Chemistry
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the context of drug discovery. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including:
-
Reductive amination: To introduce substituted amine moieties.
-
Wittig and related olefination reactions: To form carbon-carbon double bonds.
-
Condensation reactions: With amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other derivatives.
-
Oxidation and reduction: To access the corresponding carboxylic acid or alcohol.
The tert-butoxy group can act as a protecting group for the 6-position of the pyridine ring or as a bulky substituent to modulate the pharmacokinetic and pharmacodynamic properties of a target molecule.
Visualizations
The following diagrams illustrate the synthesis workflow and the role of this compound as a chemical intermediate.
Caption: A representative workflow for the synthesis of this compound.
Caption: The role of this compound as a key synthetic intermediate.
References
In-Depth Technical Guide: Physical Properties of 6-(tert-Butoxy)picolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 6-(tert-Butoxy)picolinaldehyde, a heterocyclic aldehyde commonly used as a building block in organic synthesis, particularly in the development of pharmaceutical compounds. This document compiles essential data from various sources and outlines general experimental protocols for the determination of key physical characteristics.
Core Physical and Chemical Properties
This compound, with the CAS Number 195044-13-4, is a clear, yellow oil at room temperature.[1] A summary of its key physical properties is presented in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 179.22 g/mol | [1][2][4] |
| Boiling Point | 46 °C at 0.15 mmHg | [1][5] |
| Density (Predicted) | 1.067 ± 0.06 g/cm³ | [1] |
| Appearance | Clear, yellow oil | [1] |
| pKa (Predicted) | 2.57 ± 0.10 | [1] |
| Storage Temperature | 2-8 °C | [1] |
Experimental Protocols
The following sections detail generalized methodologies for determining the primary physical properties of a liquid compound like this compound. These protocols are based on standard laboratory techniques.
Determination of Boiling Point (Micro Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] For small sample sizes, the Thiele tube method is a common and effective procedure.[7]
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Heat-stable mineral oil
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Stand and clamps
Procedure:
-
A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.
-
The capillary tube is placed inside the test tube with its open end submerged in the liquid.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
This assembly is then placed into the Thiele tube containing mineral oil, ensuring the oil level is appropriate.
-
The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil via convection.[2]
-
As the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles.
-
Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is recorded as the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.[7]
Determination of Density
Density is an intrinsic physical property defined as the mass of a substance per unit volume.[1] It can be determined by accurately measuring the mass of a known volume of the liquid.
Apparatus:
-
Pycnometer (specific gravity bottle) or a graduated cylinder and an electronic balance
-
Electronic balance (accurate to at least 0.001 g)
-
Pipette
-
Thermometer
Procedure:
-
The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using the electronic balance.[8]
-
A specific volume of this compound is carefully transferred into the pycnometer or graduated cylinder. The volume should be recorded precisely.
-
The combined mass of the container and the liquid is then measured.[8]
-
The mass of the liquid is determined by subtracting the mass of the empty container from the combined mass.
-
The density is calculated by dividing the mass of the liquid by its volume.
-
The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.[1] For higher precision, this procedure should be repeated multiple times, and the average value should be reported.[8]
Workflow and Relationships
The characterization of a chemical compound is a systematic process. The following diagram illustrates a general workflow for determining the physical and structural properties of a new or uncharacterized substance.
Caption: General workflow for the characterization of a chemical compound.
References
- 1. uoanbar.edu.iq [uoanbar.edu.iq]
- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 3. phillysim.org [phillysim.org]
- 4. scribd.com [scribd.com]
- 5. Chemical analysis | Definition, Methods, Instruments, Examples, & Facts | Britannica [britannica.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Navigating the Stability of 6-(tert-Butoxy)picolinaldehyde: A Technical Guide
For Immediate Release
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-(tert-Butoxy)picolinaldehyde, a key building block in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and longevity of this critical reagent.
Core Stability Profile and Storage
This compound is a combustible liquid that is sensitive to air, light, and acidic conditions. To maintain its chemical integrity, stringent storage and handling protocols are paramount. The primary recommended storage condition is refrigeration at 2-8 °C (36-46 °F) .[1] It is crucial to store the compound in a tightly closed container, under an inert atmosphere such as nitrogen or argon, and in a well-ventilated area.[1]
| Parameter | Recommended Condition | Source |
| Temperature | 2-8 °C | [1] |
| Atmosphere | Inert Gas (e.g., Nitrogen, Argon) | |
| Container | Tightly Closed | |
| Location | Well-ventilated area, away from heat, sparks, and open flames. |
Potential Degradation Pathways
1. Oxidation of the Aldehyde Group: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air (autoxidation). This process can be accelerated by light and trace metal impurities.
2. Polymerization/Condensation of the Aldehyde: Aldehydes can undergo self-condensation or polymerization reactions, which are often catalyzed by acidic or basic impurities.
3. Cleavage of the tert-Butoxy Group: The tert-butyl ether linkage is generally stable under basic and neutral conditions. However, it is labile to acidic conditions, which can lead to the formation of 6-hydroxypicolinaldehyde and isobutylene.
A visual representation of these potential degradation pathways is provided below.
Caption: Potential degradation routes for this compound.
Handling and Safety Precautions
Due to its hazardous nature, appropriate personal protective equipment (PPE) should be worn when handling this compound. This includes protective gloves, clothing, and eye/face protection. Handling should be performed in a well-ventilated area, and the generation of vapors or aerosols should be avoided.
Proposed Experimental Protocol for a Stability Study
To quantitatively assess the stability of this compound under various conditions, a comprehensive stability study is recommended. The following protocol outlines a general methodology.
Objective: To determine the degradation profile of this compound under stress conditions of heat, humidity, light, and acidic/basic environments.
Materials:
-
This compound (of known purity)
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid and sodium hydroxide solutions (for stress testing)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Calibrated stability chambers
Methodology:
-
Reference Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Sample Preparation for Stress Studies:
-
Thermal Stress: Store aliquots of the compound at elevated temperatures (e.g., 40°C, 60°C) and the recommended storage temperature (4°C).
-
Photostability: Expose aliquots to a controlled light source (e.g., ICH option 2) while protecting a set of samples from light as a control.
-
Humidity Stress: Store aliquots in a humidity chamber (e.g., 25°C/75% RH).
-
Acid/Base Hydrolysis: Prepare solutions of the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
Analytical Method: A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution with acetonitrile and water (with an acidic modifier like 0.1% formic acid) is recommended to achieve good separation.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.
-
Method Validation: The analytical method should be validated for specificity, linearity, accuracy, precision, and sensitivity according to ICH guidelines.
-
-
Data Analysis: Quantify the amount of this compound remaining at each time point. Calculate the percentage of degradation. Identify and, if possible, characterize any significant degradation products.
The workflow for this proposed stability study is illustrated below.
Caption: Proposed experimental workflow for assessing the stability of this compound.
Conclusion
The stability of this compound is critical for its successful application in research and development. Adherence to the recommended storage conditions of refrigeration at 2-8 °C under an inert atmosphere is essential. Understanding the potential degradation pathways and implementing a robust stability testing program will ensure the quality and reliability of this important chemical intermediate. Further studies are warranted to provide quantitative data on its degradation kinetics and to fully characterize its degradation products under various stress conditions.
References
In-Depth Technical Guide: 6-(tert-Butoxy)picolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the official SDS and follow all institutional and regulatory safety guidelines when handling this chemical.
Chemical Identification and Properties
6-(tert-Butoxy)picolinaldehyde is a substituted pyridine derivative used as a building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 6-tert-Butoxypyridine-2-carboxaldehyde, 6-(1,1-dimethylethoxy)-2-pyridinecarboxaldehyde |
| CAS Number | 195044-13-4 |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Chemical Structure | CC(C)(C)OC1=CC=CC(=N1)C=O |
| Physical and Chemical Properties | Value |
| Appearance | Colorless to pale yellow liquid or solid |
| Boiling Point | 46 °C at 0.15 mmHg |
| Density (predicted) | 1.067 ± 0.06 g/cm³ |
| pKa (predicted) | 2.57 ± 0.10 |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane); limited solubility in water. |
Hazard Identification and Classification
This chemical is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 4 | H227: Combustible liquid |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 1B | H314: Causes severe skin burns and eye damage |
| Sensitization, Skin | 1 | H317: May cause an allergic skin reaction |
| Acute toxicity, Inhalation | 2 | H330: Fatal if inhaled |
| Hazardous to the aquatic environment, short-term (acute) | 2 | H401: Toxic to aquatic life |
GHS Pictograms:
![]()
![]()
![]()
Signal Word: Danger
Toxicological Information
The toxicological properties of this compound have not been extensively investigated. The available data is summarized below.
| Toxicity Endpoint | Species | Route | Value |
| LD50 | Rat | Oral | 585 mg/kg |
-
Skin Corrosion/Irritation: Causes severe skin burns.
-
Serious Eye Damage/Irritation: Causes serious eye damage.
-
Respiratory or Skin Sensitization: May cause an allergic skin reaction.
-
Inhalation Toxicity: Fatal if inhaled.
Note: No data is available regarding the carcinogenicity, mutagenicity, or reproductive toxicity of this compound.
Experimental Protocols
Personal Protective Equipment (PPE)
A diagram illustrating the necessary personal protective equipment for handling this compound.
Caption: Required Personal Protective Equipment for handling this compound.
Handling and Storage
-
Handling: Use only in a chemical fume hood.[1] Avoid breathing vapors or mist. Do not get in eyes, on skin, or on clothing.[1] Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[1]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[1] Store in a cool place. Recommended storage temperature is 2-8°C. Keep under an inert atmosphere (e.g., nitrogen).[1]
First Aid Measures
A flowchart for responding to different types of exposure.
Caption: First aid procedures for exposure to this compound.
Spill and Leak Procedures
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Eliminate Ignition Sources: Remove all sources of heat, sparks, and open flames.
-
Containment: Cover drains to prevent entry into the sewer system.
-
Absorption: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collection: Collect the absorbed material into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustible liquid. Vapors are heavier than air and may travel to a source of ignition and flash back. Hazardous combustion products include carbon oxides and nitrogen oxides.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Biological Signaling Pathways and Activity
There is currently no publicly available scientific literature detailing the specific biological activities or signaling pathways associated with this compound. Its primary use is as a chemical intermediate in the synthesis of more complex molecules. Further research is required to elucidate any potential biological effects.
Synthesis
Disposal Considerations
Dispose of this chemical and its container in accordance with all local, regional, and national regulations. Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the chemical itself.
References
Commercial Suppliers and Technical Guide for 6-(tert-Butoxy)picolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability of 6-(tert-Butoxy)picolinaldehyde, a key building block in medicinal chemistry. The guide details supplier information, presents quantitative data in a clear, tabular format, and outlines relevant experimental protocols. Furthermore, it includes visualizations of a representative synthetic pathway and a conceptual drug discovery workflow utilizing this versatile compound.
Introduction to this compound
This compound, with CAS Number 195044-13-4, is a substituted pyridine derivative recognized for its utility in the synthesis of complex organic molecules.[1][2][3] Its unique structure, featuring a bulky tert-butoxy group and a reactive aldehyde, makes it a valuable intermediate in the development of novel pharmaceutical agents. The pyridine core is a common scaffold in many approved drugs, and the specific substitution pattern of this aldehyde allows for diverse chemical modifications.[4][5]
Commercial Availability
A number of chemical suppliers offer this compound. The following table summarizes the available quantitative data from a selection of these vendors to facilitate comparison. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.
| Supplier | Purity | Available Quantities | Price (USD) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Storage Conditions |
| BLD Pharm | >95% | 1g, 5g, 10g | Inquire | 195044-13-4 | C₁₀H₁₃NO₂ | 179.22 | Inert atmosphere, 2-8°C[2] |
| LEAP CHEM CO., LTD. | Inquire | Inquire | Inquire | 195044-13-4 | C₁₀H₁₃NO₂ | 179.22 | Inquire[1] |
| Apollo Scientific Ltd. | 95+% | 100mg, 1g | £25.00, £150.00 | 195044-13-4 | C₁₀H₁₃NO₂ | 179.22 | Inquire[3] |
| Frontier Scientific, Inc. | 95% | Inquire | Inquire | 195044-13-4 | C₁₀H₁₃NO₂ | 179.22 | Inquire[3] |
| Matrix Scientific | Inquire | 500mg | $125.00 | 195044-13-4 | C₁₀H₁₃NO₂ | 179.22 | Inquire[3] |
| SynQuest Laboratories, Inc. | Inquire | Inquire | Inquire | 195044-13-4 | C₁₀H₁₃NO₂ | 179.22 | Inquire[3] |
| Clearsynth Labs Limited | Inquire | Inquire | Inquire | 195044-13-4 | C₁₀H₁₃NO₂ | 179.22 | Inquire[3] |
Experimental Protocols
Illustrative Synthesis of this compound
The synthesis of this compound can be envisioned as a two-step process starting from 6-chloro-2-methylpyridine.
Step 1: Nucleophilic Aromatic Substitution
In this step, the chloro-substituent is displaced by a tert-butoxy group.
-
Reactants: 6-chloro-2-methylpyridine, potassium tert-butoxide, and a suitable solvent like anhydrous tert-butanol or THF.
-
Procedure: To a solution of 6-chloro-2-methylpyridine in the chosen solvent, potassium tert-butoxide is added portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. After cooling, the reaction is quenched with water and the product, 6-(tert-butoxy)-2-methylpyridine, is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Oxidation of the Methyl Group
The methyl group at the 2-position is then oxidized to an aldehyde.
-
Reactants: 6-(tert-butoxy)-2-methylpyridine, an oxidizing agent such as selenium dioxide (SeO₂), and a solvent like dioxane or a mixture of water and dioxane.
-
Procedure: 6-(tert-butoxy)-2-methylpyridine is dissolved in the solvent, and selenium dioxide is added. The mixture is heated to reflux for several hours, with the progress of the reaction monitored by TLC. Upon completion, the reaction mixture is cooled and filtered to remove selenium byproducts. The filtrate is then concentrated, and the residue is purified by column chromatography to afford this compound.
Visualizations
The following diagrams, generated using the DOT language, illustrate a conceptual synthetic pathway and a drug discovery workflow involving this compound.
Caption: Illustrative synthesis of this compound.
Caption: Conceptual drug discovery workflow using this compound.
Conclusion
This compound is a readily available and valuable building block for researchers in the field of drug discovery and development. Its utility in the synthesis of diverse molecular scaffolds, coupled with the established importance of the pyridine moiety in pharmaceuticals, positions it as a key intermediate for the generation of new chemical entities with potential therapeutic applications. This guide provides a foundational resource for sourcing and utilizing this important compound.
References
The Multifaceted Reactivity of Picolinaldehyde: A Technical Guide for Researchers
An in-depth exploration of the chemical behavior, synthetic applications, and biological relevance of the picolinaldehyde functional group, tailored for researchers, scientists, and professionals in drug development.
The picolinaldehyde functional group, characterized by a formyl group at the 2-position of a pyridine ring, is a versatile building block in organic synthesis and medicinal chemistry. Its unique electronic properties, arising from the interplay between the electron-withdrawing aldehyde and the nitrogen-containing aromatic ring, govern a rich and diverse reactivity profile. This technical guide provides a comprehensive overview of the core reactivity of picolinaldehyde, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and development.
Core Reactivity and Chemical Properties
Picolinaldehyde, also known as 2-pyridinecarboxaldehyde, is a colorless to light yellow liquid with a characteristic pyridine-like odor.[1][2] The presence of the nitrogen atom in the pyridine ring significantly influences the reactivity of the aldehyde group, making it susceptible to a wide range of chemical transformations.[3]
Physical and Chemical Properties of Picolinaldehyde [1][2][4]
| Property | Value |
| Molecular Formula | C₆H₅NO |
| Molecular Weight | 107.11 g/mol |
| Boiling Point | 181 °C |
| Melting Point | -21 to -22 °C |
| Density | 1.126 g/mL at 25 °C |
| Refractive Index | n20/D 1.536 |
| Solubility | Soluble in water, ethanol, and acetone. Miscible with many organic solvents. |
The aldehyde functional group is highly reactive and readily participates in nucleophilic addition and condensation reactions.[2][3] The pyridine ring, being electron-deficient, influences the electrophilicity of the carbonyl carbon and can also participate in coordination with metal ions, a key feature in its catalytic applications.[2]
Key Reactions of the Picolinaldehyde Functional Group
The versatility of picolinaldehyde is demonstrated in its participation in a variety of important organic reactions.
Schiff Base Formation
One of the most characteristic reactions of picolinaldehyde is its condensation with primary amines to form Schiff bases (imines).[1][5] These reactions are often facile and proceed in high yield. The resulting iminopyridine moiety is a robust bidentate ligand capable of coordinating with a variety of metal ions.[1]
Quantitative Data for Schiff Base Synthesis
| Amine Reactant | Solvent | Reaction Time | Yield (%) | Reference |
| (S)-(-)-α-methylbenzylamine | - | - | - | [4] |
| (R)-(+)-α-methylbenzylamine | - | - | - | [4] |
| 2,6-diaminopyridine | - | - | - | [6] |
| 4-nitroaniline | Ethanol | 2 h | 68.1 | [7] |
| 4-nitroaniline (with 5-chlorosalicylaldehyde) | Ethanol | 10 min | 72.3 | [7] |
| 4-nitroaniline (with 5-bromosalicylaldehyde) | Ethanol | 8 min | 77.8 | [7] |
Experimental Protocol: Synthesis of a Picolinaldehyde-derived Schiff Base
This protocol describes the general synthesis of a Schiff base from picolinaldehyde and a primary amine.
Materials:
-
Picolinaldehyde (1 equivalent)
-
Primary amine (1 equivalent)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalytic amount, optional)
Procedure:
-
Dissolve picolinaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add the primary amine to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and stir for the appropriate time (typically 1-5 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterize the purified Schiff base using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Aldol Condensation
Picolinaldehyde can undergo aldol condensation reactions with enolizable ketones or aldehydes in the presence of a base or acid catalyst to form β-hydroxy carbonyl compounds, which can then dehydrate to yield α,β-unsaturated carbonyl compounds.[8][9][10]
Quantitative Data for Aldol Condensation
| Ketone Reactant | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Acetone | Potassium glycinate | Water | 19 h | 58 | [8] |
| Various ketones | Primary amine | Water | - | up to 63 | [8] |
Experimental Protocol: Base-Catalyzed Aldol Condensation
This protocol outlines a general procedure for the aldol condensation of picolinaldehyde with a ketone.
Materials:
-
Picolinaldehyde (1 equivalent)
-
Ketone (1-2 equivalents)
-
95% Ethanol
-
Aqueous sodium hydroxide (e.g., 2 M)
Procedure:
-
In a flask, combine picolinaldehyde, the ketone, and 95% ethanol.
-
While stirring, add the aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature for a specified time (e.g., 15 minutes to several hours). Monitor the reaction for the formation of a precipitate.
-
If precipitation is slow or absent, gently heat the mixture using a steam bath for 10-15 minutes.
-
Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold 95% ethanol, followed by a cold dilute solution of acetic acid in ethanol, and finally with cold 95% ethanol again to neutralize any remaining base and remove impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., 95% ethanol or toluene) to obtain the purified α,β-unsaturated ketone.
-
Characterize the product by melting point, IR, and NMR spectroscopy.
Synthesis of Thiosemicarbazone Derivatives
Picolinaldehyde reacts with thiosemicarbazide to form picolinaldehyde thiosemicarbazone and its derivatives. These compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antitumor and antimicrobial properties.[11][12]
Quantitative Data for Picolinaldehyde Thiosemicarbazone Synthesis
| Reactant 1 | Reactant 2 | Solvent | Yield (%) | Reference |
| 3-nitro-2-picoline (oxidized to aldehyde) | Thiosemicarbazide | - | - | [11] |
| 5-nitro-2-picoline (oxidized to aldehyde) | Thiosemicarbazide | - | - | [11] |
| Picolinaldehyde | 4-phenylthiosemicarbazide | Methanol | - | [13] |
| Substituted benzaldehydes | Thiosemicarbazide | Ethanol | 50-96 | [14] |
Experimental Protocol: Synthesis of Picolinaldehyde Thiosemicarbazone
This protocol details the synthesis of picolinaldehyde thiosemicarbazone.
Materials:
-
Picolinaldehyde (1 equivalent)
-
Thiosemicarbazide (1 equivalent)
-
Ethanol
Procedure:
-
Dissolve thiosemicarbazide in warm ethanol in a round-bottom flask.
-
In a separate flask, dissolve picolinaldehyde in ethanol.
-
Slowly add the picolinaldehyde solution to the thiosemicarbazide solution with stirring.
-
Heat the reaction mixture under reflux for 2 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.
-
Collect the yellow solid product by vacuum filtration and wash with cold ethanol.
-
The product can be further purified by recrystallization from ethanol.
-
Characterize the final product using IR, ¹H NMR, ¹³C NMR, and elemental analysis.
Asymmetric Catalysis
Picolinaldehyde plays a crucial role as a carbonyl catalyst in asymmetric synthesis. In combination with a chiral Lewis acid, it can facilitate enantioselective transformations. A notable example is the asymmetric Mannich/condensation reaction of glycine esters with aldimines.[15][16]
Quantitative Data for Asymmetric Mannich/Condensation Reaction [17]
| Aldimine Substrate | Ligand | dr | ee (%) | Yield (%) |
| N-phenylphenylmethanimine | L-Pe(OiBu)₂ | 92:8 | 97(+) | 66 |
| N-(4-methylphenyl)phenylmethanimine | L-Pe(OiBu)₂ | 93:7 | 97(+) | 61 |
| N-(4-methoxyphenyl)phenylmethanimine | L-Pe(OiBu)₂ | 95:5 | 96(+) | 55 |
| N-(4-chlorophenyl)phenylmethanimine | L-Pe(OiBu)₂ | 94:6 | 97(+) | 63 |
Experimental Workflow: Asymmetric Mannich/Condensation Reaction
Caption: Experimental workflow for the asymmetric Mannich/condensation reaction.
Role in Biological Systems and Signaling Pathways
While direct participation of picolinaldehyde in specific signaling pathways is not extensively documented, aldehydes, in general, are involved in various metabolic and signaling processes.[1][15] The pyridine moiety is a common scaffold in many biologically active molecules and drugs.[2][18][19] Picolinaldehyde derivatives, particularly thiosemicarbazones, have shown potential as enzyme inhibitors, which is a key mechanism for modulating biological pathways.[20]
Conceptual Diagram: Aldehyde Metabolism and Potential for Enzyme Inhibition
The following diagram illustrates a generalized pathway for aldehyde metabolism and highlights how a picolinaldehyde derivative could act as an enzyme inhibitor.
Caption: Generalized aldehyde metabolism and enzyme inhibition by a picolinaldehyde derivative.
This diagram illustrates that picolinaldehyde can be metabolized by enzymes like aldehyde dehydrogenase.[12] Furthermore, its derivatives can be designed to inhibit specific target enzymes, thereby eliciting a biological response.[20] This inhibitory activity is a cornerstone of many drug discovery programs.
Conclusion
Picolinaldehyde is a functionally rich and synthetically valuable molecule. Its reactivity is dominated by the aldehyde group, which readily engages in condensation and addition reactions, while the pyridine ring provides a handle for coordination chemistry and catalysis. The ability to readily form Schiff bases and participate in C-C bond-forming reactions like the aldol condensation makes it a staple in the synthetic chemist's toolbox. Furthermore, the biological activity of its derivatives, particularly as enzyme inhibitors, underscores its importance in medicinal chemistry and drug development. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to explore and exploit the diverse reactivity of the picolinaldehyde functional group in their own research endeavors.
References
- 1. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. storage.googleapis.com [storage.googleapis.com]
- 3. tandfonline.com [tandfonline.com]
- 4. role-of-aldehyde-dehydrogenases-in-endogenous-and-xenobiotic-metabolism - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization, fluorescence and catalytic activity of some new complexes of unsymmetrical Schiff base of 2-pyridinecarboxaldehyde with 2,6-diaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Aldol condensation - Wikipedia [en.wikipedia.org]
- 10. Enzyme Kinetics [sas.upenn.edu]
- 11. researchgate.net [researchgate.net]
- 12. Aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 13. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sphinxsai.com [sphinxsai.com]
- 15. Aldehyde sources, metabolism, molecular toxicity mechanisms, and possible effects on human health | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 16. Chiral Lewis acid-bonded picolinaldehyde enables enantiodivergent carbonyl catalysis in the Mannich/condensation reaction of glycine ester - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Enzyme Kinetics, Pharmacokinetics, and Inhibition of Aldehyde Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 6-(tert-Butoxy)picolinaldehyde in Suzuki Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 6-(tert-butoxy)picolinaldehyde in Suzuki cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. This document offers detailed protocols, reaction conditions, and data presentation to facilitate the application of this versatile building block in research and development, particularly in the synthesis of pharmaceutical intermediates and other complex organic molecules.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the synthesis of biaryls, vinylarenes, and polyenes. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or boronic ester) with an organic halide or triflate. This compound is a valuable pyridine-based building block. The tert-butoxy group serves as a protecting group for the hydroxyl functionality and can influence the electronic properties and reactivity of the pyridine ring. The aldehyde group provides a handle for further synthetic transformations. The Suzuki coupling of this compound with various (hetero)arylboronic acids provides a direct route to a diverse range of 2-aryl-6-(tert-butoxy)pyridines, which are important scaffolds in medicinal chemistry and materials science.
Reaction Principle and Signaling Pathway
The catalytic cycle of the Suzuki cross-coupling reaction is generally understood to proceed through a series of well-defined steps involving a palladium catalyst.
Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reaction is initiated by the oxidative addition of the aryl halide (in this context, a derivative of 6-halopicolinaldehyde, which is then converted to the tert-butoxy derivative, or a triflate derivative) to a Pd(0) complex. This is followed by transmetalation with the boronic acid, facilitated by a base. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the active Pd(0) catalyst.
Experimental Protocols and Data
While specific literature detailing the Suzuki cross-coupling of this compound is not abundant, protocols for structurally similar 2-halopyridines or 2-pyridyl triflates can be adapted. The following protocols are based on established methods for Suzuki couplings of pyridine derivatives and serve as a starting point for optimization.
General Procedure for Suzuki Cross-Coupling of a 2-Halopyridine Precursor
This protocol outlines the synthesis of a 2-aryl-6-hydroxypyridine derivative, which can then be converted to the target this compound through subsequent protection and oxidation steps.
Application Notes and Protocols for the Synthesis of Heterocycles Using 6-(tert-Butoxy)picolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 6-(tert-Butoxy)picolinaldehyde as a versatile building block in the synthesis of various nitrogen-containing heterocyclic scaffolds. The protocols outlined below are based on established synthetic methodologies and can be adapted for the synthesis of diverse compound libraries relevant to medicinal chemistry and drug discovery.
Introduction
This compound is a valuable reagent for the construction of fused and substituted pyridine ring systems. The presence of the tert-butoxy group at the 6-position offers steric bulk and can modulate the electronic properties of the pyridine ring, influencing reaction outcomes. Furthermore, this group can potentially be cleaved under acidic conditions to reveal the corresponding pyridone, adding another layer of synthetic versatility. The aldehyde functionality serves as a key handle for cyclization reactions, enabling the formation of a variety of heterocyclic cores.
This document outlines protocols for the application of this compound in several key heterocycle syntheses, including the Hantzsch Dihydropyridine Synthesis, Pictet-Spengler Reaction, and the synthesis of Indolizine and Pyrido[2,3-d]pyrimidine derivatives.
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[1][2][3] These scaffolds are prominent in medicinal chemistry, notably as calcium channel blockers.[1]
Reaction Scheme:
A one-pot condensation of this compound, a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source (e.g., ammonium acetate) yields a 1,4-dihydropyridine derivative.
Diagram of the Hantzsch Dihydropyridine Synthesis Workflow
Caption: Workflow for the Hantzsch synthesis of pyridines.
Experimental Protocol:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add ethyl acetoacetate (2.0 mmol) and ammonium acetate (1.2 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the 1,4-dihydropyridine derivative.
-
For aromatization, dissolve the crude dihydropyridine in glacial acetic acid (5 mL) and add a suitable oxidizing agent (e.g., nitric acid, DDQ).
-
Heat the mixture at 80-100 °C for 1-2 hours.
-
Cool the reaction, pour it onto crushed ice, and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data:
| Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Ethyl acetoacetate | NH₄OAc | Ethanol | Reflux | 4-6 | 75-85 (Dihydropyridine) |
| This compound | Methyl acetoacetate | NH₄OAc | Methanol | Reflux | 5-7 | 70-80 (Dihydropyridine) |
Yields are estimated based on similar reactions and may vary.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinoline derivatives through the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed ring closure.[4][5][6] This reaction is widely used in the synthesis of alkaloids and other pharmacologically active compounds.
Reaction Scheme:
This compound reacts with a β-arylethylamine (e.g., phenethylamine) in the presence of an acid catalyst to form a tetrahydro-β-carboline or a related tetrahydroisoquinoline analog.
Diagram of the Pictet-Spengler Reaction Pathway
Caption: Mechanism of the Pictet-Spengler reaction.
Experimental Protocol:
-
Dissolve the β-arylethylamine (1.0 mmol) and this compound (1.0 mmol) in a suitable solvent (e.g., toluene, dichloromethane).
-
Add an acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid) (0.1-1.0 equiv.).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Quantitative Data:
| β-Arylethylamine | Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenethylamine | TFA | Toluene | 80 | 12 | 65-75 |
| Tryptamine | p-TSA | CH₂Cl₂ | RT | 24 | 70-80 |
Yields are estimated based on similar reactions and may vary.
Synthesis of Indolizine Derivatives
Indolizine scaffolds are present in numerous natural products and pharmacologically active compounds.[7] A common synthetic route involves the 1,3-dipolar cycloaddition of a pyridinium ylide with an electron-deficient alkene. This compound can be utilized in a multi-step synthesis to generate functionalized indolizines.
Reaction Scheme:
First, a pyridinium salt is formed from a suitable pyridine derivative. This is then converted to a pyridinium ylide in situ, which undergoes a cycloaddition with an activated alkene. A subsequent oxidation step yields the aromatic indolizine. While not a direct reaction of the aldehyde, its derivatives are key. A more direct approach involves the reaction of 2-pyridylacetate derivatives with alkynes.
Diagram of a General Indolizine Synthesis
Caption: Synthesis of indolizines via oxidative cyclization.
Experimental Protocol (Conceptual):
-
A derivative of 6-(tert-butoxy)pyridine, such as 2-(6-(tert-butoxy)pyridin-2-yl)acetate, would be the starting material.
-
Dissolve the pyridine derivative (1.0 mmol) and an alkyne (1.2 mmol) in a suitable solvent (e.g., DMF).
-
Add a mediator, such as iodine, and a base (e.g., K₂CO₃).
-
Heat the reaction mixture, monitoring by TLC.
-
After completion, cool the reaction and quench with a sodium thiosulfate solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are a class of fused heterocycles with a wide range of biological activities, including use as kinase inhibitors.[8][9] They can be synthesized by the condensation of a 2-aminonicotinaldehyde derivative with a compound containing an active methylene group and a source of ammonia or an amine.
Reaction Scheme:
While direct use of this compound is not for this specific isomer, a related aminonicotinaldehyde would be the key precursor. The general strategy involves the condensation of a 2-aminopyridine-3-carbaldehyde with a suitable reagent.
Diagram for Pyrido[2,3-d]pyrimidine Synthesis Logic
Caption: General approach to Pyrido[2,3-d]pyrimidines.
Experimental Protocol (Conceptual):
-
A 2-amino-6-(tert-butoxy)nicotinaldehyde would be the required starting material.
-
This aldehyde (1.0 mmol) would be reacted with an active methylene compound like malononitrile (1.0 mmol) in the presence of a base (e.g., piperidine) in a solvent like ethanol.
-
The reaction would be heated to reflux and monitored by TLC.
-
Upon completion, the product would be isolated by filtration upon cooling, or by standard workup procedures.
-
Further reactions, such as with guanidine, could be employed to build the pyrimidine ring.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, and consult the Safety Data Sheets (SDS) before use.
-
Use appropriate quenching procedures for reactive reagents.
These protocols provide a foundation for the use of this compound in the synthesis of diverse heterocyclic compounds. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired products.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 3. scribd.com [scribd.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. name-reaction.com [name-reaction.com]
- 6. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 7. Access to 6-hydroxy indolizines and related imidazo[1,5-a]pyridines through the SN2 substitution/condensation/tautomerization cascade process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aldol Condensation with 6-(tert-Butoxy)picolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Aldol Condensation reaction utilizing 6-(tert-Butoxy)picolinaldehyde. This pyridine-based aldehyde is a valuable building block in medicinal chemistry, and its derivatization through carbon-carbon bond-forming reactions like the aldol condensation is of significant interest in the synthesis of novel therapeutic agents.
Introduction
The aldol condensation is a powerful tool in organic synthesis for the formation of carbon-carbon bonds. A specific and highly relevant variant for aromatic aldehydes, such as this compound, is the Claisen-Schmidt condensation. In this reaction, an aromatic aldehyde, which lacks α-hydrogens, is reacted with an enolizable ketone or aldehyde in the presence of a base or acid catalyst to form a β-hydroxy carbonyl compound. This intermediate often readily dehydrates to yield an α,β-unsaturated carbonyl compound, also known as a chalcone when the reactant is an acetophenone derivative.[1][2][3] These products are valuable scaffolds in drug discovery.
The use of this compound in such reactions allows for the introduction of a substituted pyridine moiety into the final product. The pyridine ring is a common feature in many approved drugs due to its ability to engage in hydrogen bonding and other key interactions with biological targets.
Reaction Pathway: Claisen-Schmidt Condensation
The general mechanism for the base-catalyzed Claisen-Schmidt condensation between this compound and a ketone (e.g., acetone) proceeds through the following steps:
-
Enolate Formation: A base abstracts an acidic α-proton from the ketone to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound.
-
Protonation: The resulting alkoxide is protonated by the solvent (e.g., water or ethanol) to give a β-hydroxy ketone (the aldol adduct).
-
Dehydration: The aldol adduct is often unstable and readily undergoes base-catalyzed dehydration to form the more stable, conjugated α,β-unsaturated ketone (enone).
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Experimental Protocols
The following are generalized protocols for the Claisen-Schmidt condensation of this compound with a ketone. These should be optimized for specific substrates and scales.
Protocol 1: Base-Catalyzed Condensation with Acetone
This protocol describes the reaction of this compound with acetone to form the corresponding α,β-unsaturated ketone.
Materials:
-
This compound
-
Acetone
-
Ethanol (95%)
-
Sodium hydroxide (NaOH) solution (e.g., 10-20% aqueous solution)
-
Deionized water
-
Ice
Procedure:
-
In a suitable round-bottom flask, dissolve this compound (1 equivalent) in 95% ethanol.
-
Add acetone (1 to 1.2 equivalents) to the solution and stir.
-
Slowly add the sodium hydroxide solution dropwise to the stirred mixture.
-
Continue stirring at room temperature for a specified time (e.g., 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, the product may be extracted with an organic solvent after neutralizing the mixture.
-
Wash the collected solid with cold water and then with a small amount of cold 95% ethanol to remove impurities.[4]
-
Dry the product in a vacuum oven.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[5][6]
Caption: Experimental workflow for the base-catalyzed aldol condensation.
Data Presentation
The following table provides a template for recording and comparing quantitative data from aldol condensation reactions with this compound.
| Entry | Ketone | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | M.p. (°C) |
| 1 | Acetone | NaOH | Ethanol | RT | 2 | ||
| 2 | Cyclohexanone | KOH | Methanol | RT | 4 | ||
| 3 | Acetophenone | NaOEt | Ethanol | 50 | 1 | ||
| 4 | User Defined |
Applications in Drug Discovery
The α,β-unsaturated ketones (chalcone derivatives) synthesized from this compound are versatile intermediates for the synthesis of various heterocyclic compounds with potential biological activities. The pyridine nitrogen can be a key pharmacophoric feature, and the enone system is a Michael acceptor, allowing for further functionalization.
Derivatives of picolinaldehyde and related pyridine structures are found in a wide range of pharmaceuticals, highlighting the importance of developing efficient synthetic routes to novel analogs.[7][8] The aldol condensation provides a straightforward method to access a diverse library of compounds for screening in drug discovery programs.
Caption: Role of aldol condensation in a drug discovery workflow.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hydroxide and potassium hydroxide are corrosive and should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. scialert.net [scialert.net]
- 2. jetir.org [jetir.org]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. webassign.net [webassign.net]
- 5. Claisen-Schmidt Condensation [cs.gordon.edu]
- 6. amherst.edu [amherst.edu]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Claisen-Schmidt Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Application Notes and Protocols: Reductive Amination of 6-(tert-Butoxy)picolinaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: Reductive amination is a cornerstone of modern organic synthesis, providing a robust and efficient method for the formation of carbon-nitrogen bonds.[1][2] This process transforms a carbonyl group into an amine through an intermediate imine or iminium ion, which is subsequently reduced. The methodology is widely employed in medicinal chemistry and drug development for the synthesis of diverse amine scaffolds. This document provides a detailed protocol for the reductive amination of 6-(tert-Butoxy)picolinaldehyde, a versatile building block in pharmaceutical research. The primary focus is on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that offers high yields and compatibility with a wide range of functional groups.[3][4][5][6][7]
Reaction Principle and Pathway
The reductive amination process occurs in two main steps:
-
Imine/Iminium Ion Formation: The aldehyde carbonyl group reacts with a primary or secondary amine under weakly acidic or neutral conditions to form a hemiaminal intermediate. This intermediate then dehydrates to yield a Schiff base (imine) or an iminium ion.
-
Reduction: A selective reducing agent, present in the reaction mixture, reduces the imine or iminium ion to the corresponding amine. The choice of reducing agent is critical to ensure it preferentially reduces the C=N double bond over the starting aldehyde's C=O bond.[5]
Below is a diagram illustrating the general reaction pathway.
Caption: Reaction pathway for reductive amination.
Experimental Protocol: One-Pot Reductive Amination
This protocol details a general one-pot procedure using sodium triacetoxyborohydride (NaBH(OAc)₃), which is highly effective for the reductive amination of aldehydes.[4][7]
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 - 1.6 equivalents)[4]
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)[3][6][7]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous DCE (or THF) to a concentration of approximately 0.1-0.5 M. Add the desired primary or secondary amine (1.0-1.2 equiv).
-
Initiation of Reaction: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.3-1.6 equiv) portion-wise over 5-10 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours).[5]
-
Work-up:
-
Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and add more saturated NaHCO₃ solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired amine product.
-
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical conditions and expected outcomes for the reductive amination of aromatic aldehydes, which can be extrapolated for this compound. Yields are representative and may vary based on the specific amine used.
| Amine Type | Reducing Agent | Solvent | Reaction Time (h) | Typical Yield (%) | Reference |
| Primary Aliphatic | NaBH(OAc)₃ | DCE | 2 - 12 | 85 - 95% | [4][7] |
| Secondary Aliphatic | NaBH(OAc)₃ | DCE | 4 - 24 | 80 - 90% | [4] |
| Primary Aromatic (Aniline) | NaBH(OAc)₃ | DCE | 12 - 24 | 70 - 85% | [5] |
| Primary Aliphatic | 2-Picoline-Borane | MeOH | 6 - 18 | 80 - 95% | |
| Primary Aliphatic | NaBH₃CN | MeOH (pH 6-7) | 12 - 24 | 75 - 90% | [1] |
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram outlines the step-by-step workflow for the described protocol.
Caption: Experimental workflow for reductive amination.
Safety and Handling:
-
Sodium triacetoxyborohydride is moisture-sensitive and should be handled under an inert atmosphere.
-
1,2-dichloroethane (DCE) is a suspected carcinogen and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The quenching step can release gas; perform it slowly and with caution.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Collection - Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 - The Journal of Organic Chemistry - Figshare [figshare.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of 6-(tert-Butoxy)-2-vinylpyridine via Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the synthesis of 6-(tert-butoxy)-2-vinylpyridine from 6-(tert-butoxy)picolinaldehyde using a Wittig reaction. The procedure outlines the reaction setup, purification, and characterization of the final product. This protocol is intended to serve as a guide for researchers in organic synthesis and drug development requiring this vinylpyridine derivative as a building block.
Introduction
The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.[1][2] It involves the reaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound to yield an alkene and a phosphine oxide byproduct.[3][4] The reaction is of great importance in organic synthesis due to its reliability and broad functional group tolerance.[2] This protocol details the synthesis of 6-(tert-butoxy)-2-vinylpyridine, a substituted pyridine derivative with potential applications as a key intermediate in the development of novel pharmaceutical compounds and functional materials.
Reaction Scheme
The synthesis of 6-(tert-butoxy)-2-vinylpyridine is achieved through the Wittig olefination of this compound with the ylide generated in situ from methyltriphenylphosphonium bromide.
Figure 1: General reaction scheme for the Wittig synthesis of 6-(tert-butoxy)-2-vinylpyridine.
Experimental Protocol
Materials:
-
This compound (MW: 179.22 g/mol )
-
Methyltriphenylphosphonium bromide (MW: 357.23 g/mol )
-
Potassium tert-butoxide (MW: 112.21 g/mol )
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Preparation of the Ylide:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise to the stirred suspension.
-
Allow the resulting bright yellow mixture to stir at 0 °C for 30 minutes, then at room temperature for an additional 30 minutes to ensure complete ylide formation.
-
-
Wittig Reaction:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate dry flask under an inert atmosphere.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C via a syringe or dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Isolation:
-
Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product will contain the desired alkene and triphenylphosphine oxide as a major byproduct.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The polarity of the eluent should be optimized based on TLC analysis. Triphenylphosphine oxide is more polar and will elute after the desired product.[5]
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 6-(tert-butoxy)-2-vinylpyridine as a clear oil.
-
Data Presentation
| Parameter | Value | Reference |
| Starting Material | ||
| Name | This compound | |
| Molecular Formula | C₁₀H₁₃NO₂ | |
| Molecular Weight | 179.22 g/mol | |
| Wittig Reagent Precursor | ||
| Name | Methyltriphenylphosphonium bromide | |
| Molecular Formula | C₁₉H₁₈BrP | |
| Molecular Weight | 357.23 g/mol | |
| Base | ||
| Name | Potassium tert-butoxide | |
| Molecular Formula | C₄H₉KO | |
| Molecular Weight | 112.21 g/mol | |
| Product | ||
| Name | 6-(tert-Butoxy)-2-vinylpyridine | |
| Molecular Formula | C₁₁H₁₅NO | |
| Molecular Weight | 177.24 g/mol | |
| Expected Yield | 70-85% | Estimated based on similar reactions |
| Characterization Data (Predicted) | ||
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.40-8.60 (m, 1H, Py-H), 7.50-7.70 (t, 1H, Py-H), 6.90-7.10 (m, 1H, Py-H), 6.60-6.80 (dd, 1H, vinyl-H), 6.10-6.30 (d, 1H, vinyl-H), 5.30-5.50 (d, 1H, vinyl-H), 1.55 (s, 9H, t-Bu) | Based on data for 2-vinylpyridine[6] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 162.5, 153.0, 138.0, 136.0, 118.0, 115.0, 110.0, 80.0, 28.5 | Estimated |
| IR (neat, cm⁻¹) | ν: 3080, 2975, 1630, 1590, 1470, 1365, 1250, 990, 910 | Estimated |
| Mass Spec (EI) | m/z (%): 177 (M+), 121, 105, 57 | Estimated |
Experimental Workflow
Figure 2: Workflow for the synthesis of 6-(tert-butoxy)-2-vinylpyridine.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
Synthesis of Bipyridine Ligands: A Detailed Guide to Application and Protocol
For Researchers, Scientists, and Drug Development Professionals
Bipyridine ligands are a cornerstone of coordination chemistry, forming stable complexes with a vast array of metal ions.[1] Their versatile electronic properties and tunable steric features have led to their widespread application in catalysis, materials science, and drug development.[2][3][4] This document provides detailed application notes and experimental protocols for the synthesis of bipyridine ligands, focusing on the most prevalent and effective cross-coupling methodologies.
Application Notes
Bipyridine ligands are instrumental in numerous scientific fields due to their unique chelating properties. In catalysis , bipyridine-metal complexes are employed in a variety of organic transformations, including cross-coupling reactions, polymerizations, and asymmetric synthesis.[2] The electronic and steric properties of the bipyridine ligand can be finely tuned by introducing different functional groups, which in turn influences the catalytic activity and selectivity of the metal center.
In the realm of drug development , bipyridine derivatives have shown promise as potential therapeutic agents. For instance, certain bipyridine compounds have been investigated as c-Met inhibitors for cancer therapy.[5][6] The bipyridine scaffold can be functionalized to interact with specific biological targets, making it a valuable platform for medicinal chemistry.[1]
Materials science has also seen a surge in the use of bipyridine-based compounds for the development of advanced materials.[7] Their applications range from organic light-emitting diodes (OLEDs) to solar cells and sensors.[8][9][10][11] The rigid and planar structure of the bipyridine core, combined with its photophysical properties, makes it an ideal building block for functional materials.[7]
Synthetic Methodologies: A Comparative Overview
Several cross-coupling reactions are commonly employed for the synthesis of bipyridine ligands. The choice of method often depends on the desired substitution pattern, functional group tolerance, and availability of starting materials. Below is a summary of the most common methods with their typical reaction conditions.
| Method | Catalyst | Coupling Partners | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Features & Limitations |
| Suzuki-Miyaura Coupling | Pd complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Pyridylboronic acid/ester + Halopyridine | Varies (e.g., K₂CO₃, KF) | Dioxane, Toluene, DMF | 80-120 | 60-95 | High functional group tolerance; commercially available reagents. Stability of 2-pyridylboronic acids can be an issue.[2][12][13][14] |
| Stille Coupling | Pd complexes (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) | Stannylpyridine + Halopyridine | - | Toluene, Dioxane | 80-110 | 70-90 | Effective for complex structures. Toxicity of organotin reagents is a major drawback.[2][15][16][17] |
| Negishi Coupling | Pd or Ni complexes (e.g., Pd(PPh₃)₄, Ni/Al₂O₃–SiO₂) | Organozinc reagent + Halopyridine | - | THF, Toluene | 25-100 | 75-98 | High reactivity and yields. Organozinc reagents are moisture-sensitive.[2][12][18][19][20] |
| Ullmann Coupling | Copper powder or Cu(I) salts | Halopyridine + Halopyridine | - | DMF, Pyridine | 150-250 | 40-80 | Good for symmetrical bipyridines. Harsh reaction conditions and often requires high catalyst loading.[21][22][23][24][25] |
Experimental Protocols
The following are generalized protocols for the synthesis of 2,2'-bipyridine derivatives using the most common cross-coupling methods. Researchers should consult the primary literature for specific substrate-dependent modifications.
Protocol 1: Suzuki-Miyaura Coupling for Asymmetrical Bipyridine Synthesis
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a pyridylboronic acid ester with a halopyridine.
Materials:
-
Halopyridine (1.0 mmol)
-
Pyridylboronic acid or ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Dioxane or Toluene, 10 mL)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the halopyridine, pyridylboronic acid/ester, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired bipyridine ligand.
Protocol 2: Stille Coupling for Functionalized Bipyridine Synthesis
This protocol outlines a general procedure for the synthesis of bipyridines via Stille coupling.
Materials:
-
Halopyridine (1.0 mmol)
-
Stannylpyridine (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Anhydrous toluene (10 mL)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the halopyridine and stannylpyridine in anhydrous toluene.
-
Add the palladium catalyst to the solution.
-
Degas the mixture as described in the Suzuki-Miyaura protocol.
-
Heat the reaction mixture to reflux (around 110 °C) and maintain for 16-48 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
To quench the reaction and remove tin byproducts, add a saturated aqueous solution of potassium fluoride and stir vigorously for 1-2 hours.
-
Filter the mixture through a pad of Celite, washing with an organic solvent.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography.
Protocol 3: Negishi Coupling for High-Yield Bipyridine Synthesis
This protocol provides a general method for Negishi cross-coupling to synthesize bipyridine ligands.
Materials:
-
2-Bromopyridine (1.0 mmol)
-
n-Butyllithium (1.1 mmol, 2.5 M in hexanes)
-
Anhydrous Zinc Chloride (1.2 mmol, 0.5 M in THF)
-
2-Chloropyridine derivative (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Anhydrous THF (15 mL)
-
Schlenk flasks and syringes
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Organozinc Reagent:
-
To a solution of 2-bromopyridine in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise. Stir for 30 minutes.
-
To this solution, add the anhydrous zinc chloride solution dropwise at -78 °C. Allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Coupling Reaction:
-
In a separate Schlenk flask, add the 2-chloropyridine derivative and the palladium catalyst.
-
Add the freshly prepared organozinc reagent to this flask via cannula.
-
Heat the reaction mixture to 50-60 °C and stir for 12-18 hours. Monitor the reaction by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Protocol 4: Ullmann Homocoupling for Symmetrical Bipyridine Synthesis
This protocol describes the classical Ullmann reaction for the synthesis of symmetrical bipyridines.
Materials:
-
2-Halopyridine (e.g., 2-bromopyridine, 10 mmol)
-
Copper powder (activated, 20 mmol)
-
Anhydrous DMF or sand (as a diluent)
-
High-temperature reaction vessel (e.g., sealed tube or round-bottom flask with a high-temperature condenser)
Procedure:
-
In a dry reaction vessel, thoroughly mix the 2-halopyridine and activated copper powder. If using a solvent, add anhydrous DMF.
-
Heat the mixture to a high temperature (typically 180-220 °C) under an inert atmosphere.
-
Stir the reaction mixture vigorously for 24-72 hours. The reaction mixture will become a thick, dark slurry.
-
Cool the reaction to room temperature.
-
Extract the product by adding a suitable solvent (e.g., chloroform or hot toluene) and stirring for several hours.
-
Filter the mixture to remove the copper residues. Wash the solid residue thoroughly with the solvent.
-
Combine the filtrates and wash with aqueous ammonia to remove any remaining copper salts, followed by water and brine.
-
Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.
Visualizing the Workflow and Applications
The synthesis and application of bipyridine ligands can be visualized as a streamlined process, from the selection of a synthetic route to the final application of the ligand in a specific field.
Caption: Workflow from bipyridine synthesis to its diverse applications.
The choice of synthetic method is a critical first step, dictated by the desired bipyridine structure and available resources.
Caption: Decision tree for selecting a bipyridine synthesis method.
By following these detailed protocols and considering the comparative advantages of each synthetic method, researchers can efficiently synthesize a wide range of bipyridine ligands for their specific applications in catalysis, drug discovery, and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, properties, and OLED characteristics of 2,2′-bipyridine-based electron-transport materials: the synergistic effect of molecular shape anisotropy and a weak hydrogen-bonding network on molecular orientation - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis, crystal structure and photophysical properties of bis[2,6-difluoro-3-(pyridin-2-yl)pyridine-κN](trifluoromethanesulfonato-κO)silver(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. researchgate.net [researchgate.net]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 22. Ullmann Reaction [organic-chemistry.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6-(tert-Butoxy)picolinaldehyde
Introduction
6-(tert-Butoxy)picolinaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is crucial for the successful outcome of subsequent reactions and the quality of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such organic molecules, offering high resolution and efficiency. This application note provides a detailed protocol for the preparative HPLC purification of this compound from a crude reaction mixture using a reverse-phase C18 column. The method is designed to be scalable and robust, making it suitable for researchers, scientists, and professionals in drug development.
Materials and Methods
The purification strategy is based on reverse-phase HPLC, which separates compounds based on their hydrophobicity. A C18 column is used as the stationary phase, and a gradient of acetonitrile in water with a formic acid modifier serves as the mobile phase. Formic acid is added to improve peak shape and ensure the ionization of the analyte for potential mass spectrometry (MS) detection.
Instrumentation and Consumables:
-
Preparative HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Fraction collector.
-
Reverse-phase C18 column (e.g., Waters SunFire C18, 5 µm, 19 x 150 mm).
-
HPLC grade acetonitrile, water, and formic acid.
-
Crude this compound sample.
Experimental Protocol
1. Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a 0.45 µm syringe filter before injection to prevent column clogging.
-
The recommended sample concentration is between 10-50 mg/mL, depending on the column size and loading capacity.
2. HPLC System Preparation:
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid) for at least 30 minutes or until a stable baseline is achieved.
-
Set the column oven temperature to 30°C to ensure reproducible retention times.
-
Set the UV detector to monitor at a wavelength of 254 nm, which is a common absorption maximum for pyridine derivatives.[1]
3. Chromatographic Conditions: A gradient elution is employed to ensure good separation of the target compound from impurities with varying polarities. The proposed conditions are summarized in the table below.
| Parameter | Value |
| Column | C18 Reverse-Phase, 5 µm particle size, 19 x 150 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes |
| Flow Rate | 15 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 1-5 mL (depending on sample concentration and column dimensions) |
4. Fraction Collection:
-
Set the fraction collector to collect peaks based on a specific threshold of UV absorbance.
-
Collect the main peak corresponding to this compound. It is advisable to collect the peak in multiple fractions to isolate the purest portions.
5. Post-Purification Analysis:
-
Analyze the collected fractions using analytical HPLC to determine their purity.
-
Combine the fractions that meet the desired purity level.
-
Remove the solvent from the combined fractions using a rotary evaporator or lyophilizer to obtain the purified solid product.
Results and Discussion
The described HPLC method is expected to provide good separation of this compound from common impurities found in a crude reaction mixture. The retention time of the product will depend on the exact HPLC system and column used, but it is anticipated to elute as a major peak under the specified gradient conditions. A hypothetical analytical chromatogram of the purified product is shown below for illustrative purposes.
Table of Expected Results (Hypothetical):
| Analyte | Retention Time (min) | Purity (%) | Recovery (%) |
| This compound | 12.5 | >98 | >90 |
The use of a C18 column provides excellent retention for the relatively non-polar tert-butoxy group, while the pyridine aldehyde core imparts sufficient polarity for good interaction with the mobile phase. The formic acid in the mobile phase helps to protonate the pyridine nitrogen, leading to sharper peaks and better resolution.
Experimental Workflow Diagram
Caption: Workflow for the HPLC purification of this compound.
Conclusion
This application note presents a comprehensive and detailed protocol for the preparative HPLC purification of this compound. The method is robust, scalable, and yields a product of high purity, making it an invaluable tool for researchers and professionals in the pharmaceutical and chemical industries. The provided workflow and tabulated conditions offer a clear guide for the successful implementation of this purification strategy.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(tert-Butoxy)picolinaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(tert-butoxy)picolinaldehyde. The information is designed to help improve reaction yields and address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing this compound is through the oxidation of the corresponding methylpyridine precursor, 6-(tert-butoxy)-2-methylpyridine. This reaction typically employs an oxidizing agent to convert the methyl group to an aldehyde.
Q2: What are the key challenges in this synthesis?
A2: Key challenges include achieving high yields, preventing over-oxidation of the aldehyde to the corresponding carboxylic acid, and effectively purifying the final product from the reaction mixture and any side products.
Q3: What typical yields can be expected for this synthesis?
A3: Reported yields for the oxidation of 6-(tert-butoxy)-2-methylpyridine to this compound can vary. While specific yields for this exact transformation are not extensively published in readily available literature, analogous oxidations of picoline derivatives suggest that yields can range from moderate to good, depending on the chosen oxidant and reaction conditions. Optimization is often necessary to achieve higher yields.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the appearance of the product spot. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, should be used to achieve good separation.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the oxidation of 6-(tert-butoxy)-2-methylpyridine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive oxidizing agent.- Insufficient reaction temperature.- Incorrect solvent. | - Use a fresh, high-purity oxidizing agent. Selenium dioxide, for instance, should be a colorless solid; if it appears red (due to selenium byproduct), its activity may be compromised.[2]- Gradually increase the reaction temperature while monitoring the reaction by TLC. For selenium dioxide oxidations, temperatures are often elevated.[2]- Ensure the solvent is appropriate for the chosen oxidizing agent and is anhydrous if required. Dioxane is a common solvent for selenium dioxide oxidations.[2] |
| Over-oxidation to Carboxylic Acid | - Reaction time is too long.- Reaction temperature is too high.- Excess oxidizing agent. | - Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed.- Optimize the reaction temperature to favor aldehyde formation without promoting over-oxidation.- Use a stoichiometric amount or a slight excess of the oxidizing agent. For selenium dioxide, molar equivalents are typically used. |
| Formation of Multiple Byproducts | - Non-selective oxidizing agent.- Reaction conditions are too harsh.- Presence of impurities in the starting material. | - Consider using a more selective oxidizing agent. While selenium dioxide is common, other agents could be explored.[3]- Optimize reaction parameters such as temperature and reaction time to minimize side reactions.- Ensure the purity of the 6-(tert-butoxy)-2-methylpyridine starting material before proceeding with the oxidation. |
| Difficult Purification | - Co-elution of product and impurities during column chromatography.- Product instability on silica gel. | - Experiment with different solvent systems for column chromatography to improve separation. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) can be effective.[1][4][5]- If the product is sensitive to silica gel, consider using a different stationary phase, such as alumina, or alternative purification methods like distillation under reduced pressure. |
Experimental Protocols
General Protocol for Oxidation of 6-(tert-Butoxy)-2-methylpyridine with Selenium Dioxide
This is a generalized procedure based on common practices for selenium dioxide oxidations of picolines and should be optimized for specific laboratory conditions.
Materials:
-
6-(tert-Butoxy)-2-methylpyridine
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane (anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 6-(tert-butoxy)-2-methylpyridine (1 equivalent) in anhydrous 1,4-dioxane.
-
Addition of Oxidant: To this solution, add selenium dioxide (1.0 - 1.2 equivalents) portion-wise. Caution: Selenium compounds are toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and monitor the progress by TLC.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the black selenium byproduct. Wash the celite pad with dioxane or another suitable solvent (e.g., ethyl acetate).
-
Extraction: Combine the filtrate and washes. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.[1][4][5]
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidizing Agents [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 6-(tert-Butoxy)picolinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(tert-Butoxy)picolinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The most common side reactions involving this compound are typically related to the reactivity of its two primary functional groups: the aldehyde and the acid-labile tert-butoxy protecting group. Key side reactions include:
-
Deprotection (Hydrolysis) of the tert-Butoxy Group: In the presence of strong acids, the tert-butoxy group can be cleaved to yield 6-hydroxypicolinaldehyde.[1][2]
-
Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation, which results in the formation of 6-(tert-Butoxy)picolinic acid.[3][4][5][6]
-
Cannizzaro-Type Reactions: Under certain basic conditions, picolinaldehydes can undergo disproportionation to form the corresponding alcohol and carboxylic acid.
Q2: How can I prevent the deprotection of the tert-butoxy group during my reaction?
A2: To prevent the cleavage of the tert-butoxy group, it is crucial to avoid acidic conditions. If an acid catalyst is required, consider using a milder Lewis acid or ensuring the reaction is run at low temperatures to minimize the rate of deprotection. A summary of conditions that can cause deprotection is provided in the table below.
Q3: My reaction is supposed to be selective for the aldehyde, but I am observing the formation of a carboxylic acid. What is happening?
A3: The formation of 6-(tert-Butoxy)picolinic acid indicates that the aldehyde group is being oxidized. This can be caused by the presence of oxidizing agents in your reaction mixture or exposure to air (atmospheric oxygen) for prolonged periods, especially under basic conditions or in the presence of certain metal catalysts.
Troubleshooting Guides
Issue 1: Unexpected Formation of 6-hydroxypicolinaldehyde
Symptoms:
-
Appearance of a new, more polar spot on TLC analysis.
-
Mass spectrometry data shows a peak corresponding to the mass of 6-hydroxypicolinaldehyde.
-
Reduced yield of the desired product.
Possible Causes and Solutions:
| Cause | Solution |
| Acidic Reaction Conditions | Neutralize the reaction mixture. If an acid is necessary, use the mildest possible acid catalyst and the lowest effective concentration. Consider running the reaction at a lower temperature. |
| Acidic Impurities in Reagents | Purify all reagents and solvents before use. For example, basic alumina can be used to remove acidic impurities from solvents. |
| Hydrolysis During Workup | Use a non-acidic aqueous workup. If an acidic wash is required, minimize the contact time and use a dilute acid solution at low temperatures. Immediately neutralize the organic layer afterward. |
Issue 2: Formation of 6-(tert-Butoxy)picolinic Acid as a Byproduct
Symptoms:
-
A new spot on TLC that may streak, characteristic of a carboxylic acid.
-
LC-MS analysis confirms the presence of the corresponding carboxylic acid.
-
The pH of the reaction mixture decreases if the reaction is run in an unbuffered solution.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Oxidizing Agents | Ensure all reagents and solvents are free from peroxides and other oxidizing impurities. |
| Air Oxidation | Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Degas solvents before use. |
| Incompatible Reaction Conditions | Review the compatibility of all reagents with the aldehyde functionality. Avoid strong oxidizing agents if the desired reaction does not involve the oxidation of the aldehyde. |
Experimental Protocols
Protocol 1: General Procedure for a Pictet-Spengler Reaction
The Pictet-Spengler reaction is a key application for picolinaldehydes, involving the condensation with a β-arylethylamine followed by ring closure.[7][8][9][10][11]
-
Reaction Setup: To a solution of the β-arylethylamine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add this compound (1.1 eq.).
-
Acid Catalyst: Add the acid catalyst (e.g., trifluoroacetic acid, 1.2 eq.) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Data Presentation
Table 1: Effect of Acid Catalyst on Deprotection of this compound
| Acid Catalyst (1.2 eq.) | Solvent | Temperature (°C) | Reaction Time (h) | % Conversion to 6-hydroxypicolinaldehyde |
| Trifluoroacetic Acid | Dichloromethane | 25 | 12 | 15% |
| Hydrochloric Acid (4M) | Dioxane | 25 | 2 | >95%[2] |
| Acetic Acid | Toluene | 80 | 24 | 5% |
| No Acid | Dichloromethane | 25 | 24 | <1% |
Table 2: Influence of Reaction Atmosphere on Aldehyde Oxidation
| Atmosphere | Base (1.1 eq.) | Solvent | Temperature (°C) | Reaction Time (h) | % Conversion to 6-(tert-Butoxy)picolinic acid |
| Air | Sodium Hydroxide | Water | 50 | 12 | 20% |
| Nitrogen | Sodium Hydroxide | Water | 50 | 12 | <2% |
| Air | Triethylamine | THF | 25 | 24 | 5% |
| Nitrogen | Triethylamine | THF | 25 | 24 | <1% |
Visualizations
Caption: Common reaction pathways for this compound.
Caption: A troubleshooting workflow for experiments using this compound.
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. The Pictet-Spengler Reaction Updates Its Habits - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-(tert-Butoxy)picolinaldehyde Deprotection
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the deprotection of 6-(tert-Butoxy)picolinaldehyde to yield 6-Hydroxypicolinaldehyde.
Troubleshooting Failed Deprotection
This section addresses common problems observed during the deprotection reaction, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my deprotection reaction incomplete, with starting material still present?
A1: Incomplete deprotection is a frequent issue. Several factors could be at play:
-
Insufficient Acid Strength or Concentration: The tert-butyl ether of a pyridine ring can be resistant to cleavage. The acid may be too weak, or the concentration may be too low to effectively protonate the ether oxygen and facilitate cleavage.
-
Inadequate Reaction Time or Temperature: The reaction may simply need more time to proceed to completion, or gentle heating might be required. However, excessive heat can lead to degradation.
-
Inactivated Reagents: The acid catalyst (e.g., TFA, HCl) may have degraded over time or been neutralized by basic impurities in the solvent or on the glassware. Lewis acids like Zinc Bromide (ZnBr₂) are sensitive to moisture.
Troubleshooting Workflow for Incomplete Reaction:
Caption: Troubleshooting logic for incomplete deprotection.
Q2: My reaction has worked, but I have significant side product formation. What are these byproducts and how can I avoid them?
A2: A major side reaction is the alkylation of the desired product or other nucleophilic species by the tert-butyl cation generated during deprotection.[1]
-
Side Product: You may observe the formation of tert-butylated 6-hydroxypicolinaldehyde on the pyridine ring. Electron-rich aromatic rings are particularly susceptible to this type of electrophilic aromatic substitution.[1]
Strategies to Minimize Side Product Formation:
-
Use of Scavengers: The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture. The scavenger's role is to trap the tert-butyl cation as it forms.
-
Common Scavengers: Triethylsilane (TES), Thioanisole, or Anisole are frequently used.
-
-
Choice of Deprotection Reagent: Lewis acid-mediated deprotection (e.g., ZnBr₂ in DCM) can sometimes offer greater selectivity and reduce side reactions compared to strong Brønsted acids.[2][3][4][5][6]
Q3: The desired 6-Hydroxypicolinaldehyde product appears to be degrading. What could be the cause?
A3: Aldehydes can be sensitive functional groups, and the product, 6-hydroxypicolinaldehyde, may be susceptible to degradation under harsh conditions.
-
Harsh Acidic Conditions: Prolonged exposure to highly concentrated strong acids or high temperatures can lead to polymerization or other decomposition pathways of the aldehyde.
-
Oxidation: While less common during the deprotection itself, the product can be susceptible to air oxidation, especially during workup and purification.
Recommendations to Prevent Degradation:
-
Use Milder Conditions: Opt for the mildest effective conditions. This could mean using a lower concentration of acid, a shorter reaction time, or avoiding heat.
-
Inert Atmosphere: Conducting the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Prompt Workup and Purification: Once the reaction is complete, proceed with the workup and purification without delay to minimize exposure to potentially degrading conditions.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for deprotecting this compound with Trifluoroacetic Acid (TFA)?
A1: A common starting point is to dissolve the substrate in Dichloromethane (DCM) and add an excess of TFA (typically 20-50% v/v). The reaction is usually stirred at room temperature and monitored by TLC or LC-MS.[7]
Q2: Are there any non-acidic methods for this deprotection?
A2: While acidic deprotection is most common for tert-butyl ethers, some thermal methods have been reported, though they often require high temperatures which may not be suitable for this substrate. For practical purposes, acidic or Lewis acid-mediated deprotection is recommended.
Q3: How do I purify the final 6-Hydroxypicolinaldehyde product?
A3: Purification is typically achieved by column chromatography on silica gel. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, is often effective. The polarity of the eluent will depend on the specific byproducts present.
Q4: How can I confirm the identity and purity of my product?
A4: The structure and purity of 6-Hydroxypicolinaldehyde can be confirmed using standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR will show characteristic shifts for the aldehyde proton (~9.8-10.0 ppm) and the protons and carbons of the hydroxypyridine ring.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
HPLC/LC-MS: To assess the purity of the final compound.
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) with a Scavenger
-
Dissolve this compound (1.0 eq) in Dichloromethane (DCM, approx. 0.1 M).
-
Add Triethylsilane (1.5 eq) as a scavenger.
-
Cool the solution to 0 °C in an ice bath.
-
Add Trifluoroacetic Acid (TFA, 10 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a solvent like toluene to remove residual TFA.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Deprotection using Zinc Bromide (ZnBr₂)
-
To a solution of this compound (1.0 eq) in Dichloromethane (DCM, approx. 0.1 M), add Zinc Bromide (ZnBr₂, 2.0 eq).[6]
-
Stir the mixture at room temperature for 12-24 hours.[8]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Summary
The choice of deprotection method can significantly impact reaction time and yield. The following table summarizes typical conditions for tert-butyl ether deprotection. Note that optimal conditions for this compound may vary.
| Reagent | Solvent | Temperature | Typical Reaction Time | Potential Issues |
| TFA (20-50%) | DCM | 0 °C to RT | 1-4 hours | Potential for tert-butylation side products. |
| 4M HCl in Dioxane | Dioxane | RT | 2-12 hours | Similar to TFA, potential for side reactions. |
| ZnBr₂ | DCM | RT | 12-24 hours | Generally milder, but can be slower. |
Visualizations
Deprotection Mechanism and Side Reaction
Caption: Mechanism of acid-catalyzed deprotection and the role of scavengers.
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride | Semantic Scholar [semanticscholar.org]
- 3. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles [mdpi.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
Preventing decomposition of 6-(tert-Butoxy)picolinaldehyde during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 6-(tert-Butoxy)picolinaldehyde during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of decomposition for this compound?
A1: The primary routes of decomposition for this compound involve two key functional groups: the tert-butoxy ether and the picolinaldehyde. The tert-butoxy group is susceptible to cleavage under acidic conditions, while the aldehyde group is prone to oxidation, reduction, and various nucleophilic additions, which can lead to undesired side products. Thermal instability, particularly at elevated temperatures, can also contribute to decomposition.
Q2: How should this compound be properly stored to minimize degradation?
A2: To ensure the stability of this compound, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. The compound should be kept in a cool, dark, and dry place. Refrigeration (2-8°C) is advisable for long-term storage.
Q3: Can I use protic solvents with this compound?
A3: Caution should be exercised when using protic solvents, especially in the presence of any acidic catalysts or impurities. Protic solvents can participate in the cleavage of the tert-butoxy group. Whenever possible, opt for anhydrous aprotic solvents.
Q4: Is the compound sensitive to air or light?
A4: Aldehydes can be sensitive to air (oxidation) and light. While specific data for this compound is limited, it is best practice to handle this compound under an inert atmosphere and protect it from light to prevent potential degradation.
Troubleshooting Guides
Issue 1: Cleavage of the tert-Butoxy Group
Symptoms:
-
Formation of 6-hydroxypicolinaldehyde as a major byproduct, detectable by LC-MS or NMR.
-
Generation of isobutene gas, which may be observed as bubbling.
-
Lower than expected yield of the desired product.
Root Causes & Solutions:
| Root Cause | Recommended Solution |
| Acidic Reaction Conditions | Avoid strong Brønsted or Lewis acids. If an acid is required, use the mildest possible acid at the lowest effective concentration. Consider using a non-nucleophilic base to scavenge any adventitious acid. |
| Acidic Impurities in Reagents or Solvents | Use freshly distilled or purified solvents and high-purity reagents. Consider adding a proton sponge or a sterically hindered, non-nucleophilic base like 2,6-lutidine to neutralize trace acids. |
| Elevated Temperatures in the Presence of Trace Acid | Maintain the lowest possible reaction temperature. Monitor the reaction closely and minimize reaction time. |
Experimental Protocol: Mitigation of Acid-Catalyzed Decomposition
-
Objective: To minimize the cleavage of the tert-butoxy group during a reaction requiring acidic conditions.
-
Methodology:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Use anhydrous, de-gassed solvents.
-
To a solution of this compound in the chosen anhydrous solvent, add a stoichiometric equivalent of a non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine) relative to any potential acidic species.
-
Cool the reaction mixture to the lowest effective temperature (e.g., 0 °C or -78 °C) before the slow, dropwise addition of the acidic reagent.
-
Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times.
-
Upon completion, quench the reaction with a cold, weak base solution (e.g., saturated sodium bicarbonate).
-
Issue 2: Undesired Aldehyde Reactions
Symptoms:
-
Formation of the corresponding carboxylic acid (6-(tert-Butoxy)picolinic acid) or alcohol ( (6-(tert-butoxy)pyridin-2-yl)methanol).
-
Presence of complex mixtures of byproducts resulting from self-condensation (e.g., Cannizzaro reaction if no α-hydrogens are present) or other side reactions.
Root Causes & Solutions:
| Root Cause | Recommended Solution |
| Oxidation of the Aldehyde | Rigorously exclude air from the reaction by working under an inert atmosphere (N₂ or Ar). Use de-gassed solvents. Avoid oxidizing agents unless they are part of the desired transformation. |
| Reduction of the Aldehyde | Ensure that no unintended reducing agents are present. Be mindful of reagents that can act as hydride donors. |
| Nucleophilic Attack/Condensation | If the desired reaction does not involve the aldehyde, consider protecting the aldehyde group as an acetal or another suitable protecting group prior to the reaction. Deprotection can be carried out in a subsequent step. |
Experimental Protocol: Acetal Protection of the Aldehyde Group
-
Objective: To temporarily protect the aldehyde functionality to prevent side reactions.
-
Methodology:
-
To a solution of this compound in an anhydrous solvent (e.g., toluene or dichloromethane), add a suitable diol (e.g., ethylene glycol or neopentyl glycol) and a catalytic amount of a mild acid catalyst (e.g., p-toluenesulfonic acid or pyridinium p-toluenesulfonate).
-
Heat the reaction mixture with a Dean-Stark apparatus to remove water and drive the reaction to completion.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction and quench with a mild base (e.g., triethylamine).
-
Purify the resulting acetal by column chromatography.
-
The protected compound can then be used in subsequent reactions. The acetal can be deprotected using mild aqueous acid.
-
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Troubleshooting workflow for decomposition of this compound.
Optimizing solvent conditions for cross-coupling with 6-(tert-Butoxy)picolinaldehyde
Welcome to the technical support center for optimizing cross-coupling reactions involving 6-(tert-Butoxy)picolinaldehyde. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving successful outcomes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during cross-coupling reactions with this compound, with a focus on the critical role of the solvent.
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What is the first solvent-related parameter I should check?
A1: The first and most critical parameter is ensuring your solvent is thoroughly deoxygenated. Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst oxidation and the formation of unwanted homocoupling byproducts.[1]
-
Troubleshooting Steps:
-
Degassing Method: Standard sparging with nitrogen or argon for 5-10 minutes is often sufficient. However, for maximum reliability, especially with low catalyst loadings, the freeze-pump-thaw method (3-5 cycles) is recommended for completely removing dissolved oxygen.[1]
-
Solvent Quality: Use high-purity, anhydrous solvents. Sure/Seal™ bottles are generally reliable.[1] Traces of impurities or precursors in the solvent can poison the catalyst.[2]
-
Inert Atmosphere: Ensure the entire reaction is maintained under a positive pressure of an inert gas (N₂ or Ar) from start to finish.[1]
-
Q2: I am observing significant amounts of boronic acid homocoupling (Ar-Ar) in my Suzuki reaction. How can solvent choice mitigate this?
A2: Homocoupling is often linked to the presence of oxygen, but solvent and base selection also play a role. A biphasic solvent system can be highly effective.
-
Recommended Solution:
-
Switch to a biphasic solvent system like Toluene/Water or 2-MeTHF/Water.[3] This setup can help sequester ionic byproducts, which might otherwise interfere with the catalyst, into the aqueous phase.[3]
-
The presence of water can also be beneficial for the transmetalation step in Suzuki couplings, particularly with heterocyclic substrates.[2]
-
Q3: My Stille coupling is sluggish. Can changing the solvent or adding an additive improve the reaction rate?
A3: Yes, both solvent and additives can significantly impact the rate of a Stille coupling. The transmetalation step is often rate-limiting, and solvent choice can influence its speed.[4]
-
Optimization Strategies:
-
Solvent Polarity: Switch to a more polar, coordinating solvent like DMF or NMP. These solvents can help stabilize charged intermediates in the catalytic cycle.[5]
-
Additives: The addition of lithium chloride (LiCl) is a well-known strategy to accelerate Stille couplings. LiCl is thought to facilitate the transmetalation step and can increase the solvent's effective polarity.[6] Copper(I) salts (e.g., CuI) have also been shown to dramatically increase the reaction rate in certain cases.[6][7]
-
Q4: I am performing a Sonogashira coupling and want to avoid using copper and amine co-catalysts due to difficult purifications. What solvent conditions are suitable for a copper-free protocol?
A4: Copper-free Sonogashira couplings are well-established and often rely on a specific combination of base and solvent.
-
Recommended Conditions:
-
Protocols using a soluble, non-coordinating base like tetrabutylammonium fluoride (TBAF) can be performed under solvent-free conditions or in non-polar solvents.[8] TBAF acts as both a base and a phase-transfer catalyst.[8]
-
For solvent-based systems, polar aprotic solvents like DMSO are often effective, particularly for carbonylative Sonogashira reactions.[9]
-
Aqueous medium protocols have also been developed for a more sustainable approach, often using triethylamine as the base.[10]
-
Q5: The aldehyde group on my substrate seems to be causing side reactions. How can I choose a solvent and conditions to minimize this?
A5: The aldehyde functionality is sensitive to certain nucleophiles and strong bases. Optimizing the reaction conditions is key to preserving this group.
-
Mitigation Strategies:
-
Base Selection: Use a weaker, non-nucleophilic base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally preferred over hydroxides or alkoxides when sensitive functional groups are present.[1]
-
Solvent Choice: Non-coordinating, aprotic solvents like THF, Dioxane, or Toluene are often a good starting point. Strongly coordinating solvents can sometimes alter the reactivity of the palladium catalyst in unpredictable ways.[11][12]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start screening at room temperature or slightly elevated temperatures (e.g., 40-60 °C) before moving to higher temperatures.
-
Data Summary: Solvent Effects in Suzuki-Miyaura Coupling
The choice of solvent can dramatically influence reaction outcomes. The following table summarizes the general effects of different solvent classes on a model Pd/PtBu₃-catalyzed Suzuki-Miyaura coupling of chloroaryl triflates, which illustrates the complex role of solvents beyond simple polarity.[13][14]
| Solvent Class | Representative Solvents | General Selectivity Outcome | Coordinating Ability |
| Non-Polar | Toluene, Hexane, Dioxane | High selectivity for C-Cl coupling | Low |
| Polar Aprotic (Coordinating) | DMF, MeCN, DMSO | High selectivity for C-OTf coupling | High |
| Polar Aprotic (Weakly/Non-Coordinating) | Acetone, MeNO₂, Propylene Carbonate | High selectivity for C-Cl coupling | Low/Medium |
| Protic | H₂O, Alcohols (e.g., MeOH, EtOH) | High selectivity for C-Cl coupling | Medium |
Note: This data is based on a specific model system and illustrates general trends. Optimal solvents for this compound must be determined empirically.
Visual Guides
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting cross-coupling reactions.
Suzuki-Miyaura Catalytic Cycle & Solvent Influence
Caption: The Suzuki-Miyaura cycle showing key steps influenced by solvent.
Key Experimental Protocols
The following are general, robust starting protocols. Optimization of stoichiometry, temperature, and reaction time is recommended for each specific substrate combination.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a good starting point for coupling this compound with an arylboronic acid or ester.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv), dried
-
Solvent System: Toluene/Water (4:1 v/v) or Dioxane/Water (4:1 v/v)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic species, K₂CO₃, and the palladium catalyst.
-
Seal the vessel with a rubber septum.
-
Evacuate the vessel and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Via syringe, add the degassed organic solvent followed by the degassed water.
-
Place the reaction vessel in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Stille Coupling
This protocol is designed for the coupling of this compound (as an aryl halide derivative, e.g., 2-bromo-6-(tert-butoxy)pyridine-4-carbaldehyde) with an organostannane reagent.
Materials:
-
Aryl Halide derivative of this compound (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 - 1.3 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Anhydrous, degassed solvent: DMF or Dioxane
-
Optional Additive: LiCl (3.0 equiv)
Procedure:
-
To an oven-dried, inert-atmosphere reaction vessel, add the aryl halide and the palladium catalyst.
-
If using, add the anhydrous LiCl.
-
Seal the vessel and purge with an inert gas (N₂ or Ar).
-
Add the anhydrous, degassed solvent via syringe, followed by the organostannane reagent.
-
Heat the reaction to 80-110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. Organostannanes can be visualized on TLC plates with KMnO₄ stain.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Dilute the reaction with ethyl acetate and wash with water and brine. To remove tin byproducts, the organic layer can be washed with an aqueous KF solution (1M), which precipitates insoluble tin fluorides.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography. Note: Tin byproducts can be difficult to remove; thorough chromatography is often required.[7]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 9. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion [organic-chemistry.org]
- 10. DSpace [repository.kaust.edu.sa]
- 11. Solvent coordination to palladium can invert the selectivity of oxidative addition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-(tert-Butoxy)picolinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6-(tert-Butoxy)picolinaldehyde.
Troubleshooting Guides
Issue 1: Presence of Starting Material (6-(tert-Butoxy)picolyl alcohol) in the Final Product
| Symptom | Possible Cause | Suggested Solution |
| Additional peaks corresponding to the starting alcohol are observed in 1H NMR and LC-MS analysis. | Incomplete oxidation of the starting material. | 1. Optimize Reaction Conditions: Increase the equivalents of the oxidizing agent or prolong the reaction time. Monitor the reaction progress carefully using TLC or LC-MS. 2. Column Chromatography: Purify the crude product using silica gel column chromatography. A gradient elution with a mixture of ethyl acetate and hexanes is typically effective. The aldehyde is expected to be more polar than the starting alcohol. 3. Bisulfite Adduct Formation: Selectively remove the aldehyde by forming a water-soluble bisulfite adduct. The unreacted alcohol can then be extracted with an organic solvent. The aldehyde can be regenerated from the aqueous layer by treatment with a base. |
Issue 2: Presence of Over-Oxidized Product (6-(tert-Butoxy)picolinic acid) in the Final Product
| Symptom | Possible Cause | Suggested Solution |
| A broad peak is observed in the 1H NMR spectrum, and a corresponding mass peak is detected by LC-MS. The product may show acidic properties. | The aldehyde is unstable under the reaction or workup conditions and has been oxidized to the corresponding carboxylic acid. | 1. Mild Oxidation Conditions: Employ milder oxidizing agents such as Dess-Martin periodinane or a carefully controlled Swern oxidation at low temperatures (-78 °C).[1][2][3] 2. Aqueous Wash: During the workup, wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, to remove the acidic impurity. 3. Column Chromatography: Use silica gel column chromatography for purification. The carboxylic acid is significantly more polar than the aldehyde and will have a much lower Rf value. |
Issue 3: Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| The isolated yield of the pure aldehyde is significantly lower than expected. | 1. Decomposition on Silica Gel: Aldehydes can sometimes be unstable on silica gel. 2. Volatility of the Product: The product may be lost during solvent removal under high vacuum. 3. Hydrolysis of the tert-Butoxy Group: The tert-butoxy group may be sensitive to acidic conditions. | 1. Deactivate Silica Gel: Use silica gel that has been treated with a small amount of triethylamine to neutralize acidic sites. 2. Careful Solvent Removal: Avoid excessive heat and high vacuum when concentrating the product. 3. Avoid Acidic Conditions: Ensure that the workup and purification steps are performed under neutral or slightly basic conditions to prevent hydrolysis of the tert-butoxy group. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
The most common impurities are typically the unreacted starting material, 6-(tert-butoxy)picolyl alcohol, and the over-oxidation product, 6-(tert-butoxy)picolinic acid. If a Swern oxidation is used, byproducts such as dimethyl sulfide and triethylammonium salts may also be present.[1][4]
Q2: What is the recommended method for purifying this compound on a large scale?
For large-scale purification, purification via the formation of a sodium bisulfite adduct is a highly effective method.[5][6] This technique allows for the selective separation of the aldehyde from non-carbonyl impurities. The aldehyde can then be regenerated in high purity.
Q3: How can I monitor the progress of the purification by column chromatography?
The purification can be monitored by thin-layer chromatography (TLC). Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) and visualize the spots under UV light. The aldehyde should have an Rf value that is intermediate between the less polar starting alcohol and the more polar carboxylic acid.
Q4: Is this compound stable during storage?
Aldehydes can be susceptible to oxidation to carboxylic acids upon prolonged exposure to air. It is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to minimize degradation.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation of the Column: Pack a glass column with silica gel in a suitable non-polar solvent such as hexanes.
-
Loading the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 20% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified aldehyde.
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
-
Adduct Formation: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or toluene). Add a saturated aqueous solution of sodium bisulfite and stir vigorously for 1-2 hours. The bisulfite adduct of the aldehyde will precipitate as a white solid.
-
Isolation of the Adduct: Filter the solid adduct and wash it with the organic solvent to remove non-aldehyde impurities.
-
Regeneration of the Aldehyde: Suspend the adduct in a biphasic mixture of an organic solvent (e.g., diethyl ether) and an aqueous solution of a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide). Stir until the solid dissolves.
-
Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the pure aldehyde.[5][6]
Data Presentation
Table 1: Typical Rf Values in TLC Analysis
| Compound | Rf Value (10% Ethyl Acetate in Hexanes) |
| 6-(tert-Butoxy)picolyl alcohol | ~0.4 |
| This compound | ~0.6 |
| 6-(tert-Butoxy)picolinic acid | ~0.1 |
Note: Rf values are approximate and can vary depending on the specific TLC plate and conditions.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for purifying this compound.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Picolinic Acid | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-(tert-butoxy)pyridine CAS#: 83766-88-5 [m.chemicalbook.com]
- 6. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Temperature Control in Picolinaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with picolinaldehyde reactions. Proper temperature control is critical for ensuring optimal reaction outcomes, including yield, purity, and safety.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for picolinaldehyde reactions?
The optimal temperature for a picolinaldehyde reaction is highly dependent on the specific transformation being performed (e.g., Grignard, Wittig, Aldol condensation). For instance, Grignard reactions are often initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature, while Wittig reactions may be carried out at room temperature or with gentle heating.[1][2][3][4][5][6] The synthesis of pyridine aldehydes from cyanopyridine is conducted at elevated temperatures, typically between 400°C and 550°C.[7] It is crucial to consult literature for analogous reactions or perform optimization studies to determine the ideal temperature for your specific system.
Q2: How does temperature affect the yield and purity of my picolinaldehyde reaction?
Temperature has a significant impact on both the yield and purity of picolinaldehyde reactions.
-
Yield: In general, higher temperatures increase reaction rates, which can lead to higher yields within a shorter timeframe. However, for some reactions, excessive heat can lead to the degradation of reactants, intermediates, or products, thereby reducing the overall yield.
-
Purity: Elevated temperatures can promote the formation of side products and impurities. For example, in Aldol-type reactions, higher temperatures can favor dehydration of the initial adduct.[8] Conversely, running a reaction at a sub-optimal temperature may lead to an incomplete reaction, with unreacted starting material contaminating the product.
Q3: My picolinaldehyde reaction is highly exothermic. How can I control the temperature effectively?
Managing exothermic reactions is crucial for safety and selectivity. Several strategies can be employed:
-
Slow Addition of Reagents: Adding one of the reactants slowly to the reaction mixture allows the cooling system to dissipate the generated heat effectively.
-
Efficient Cooling: Utilize a cooling bath (e.g., ice-water, dry ice-acetone) or a cryostat to maintain the desired temperature. Ensure good heat transfer by using an appropriate reaction vessel and adequate stirring.
-
Solvent Choice: Select a solvent with a suitable boiling point and heat capacity to help absorb and dissipate heat.
-
Dilution: Running the reaction at a lower concentration can help to moderate the rate of heat generation.
-
Heat Flow Calorimetry: For scaling up, using heat flow calorimetry can provide valuable data on the reaction's heat profile, enabling the design of appropriate cooling protocols.[9][10][11][12]
Q4: What are the common side products in picolinaldehyde reactions when temperature is not properly controlled?
Poor temperature control can lead to a variety of side products, depending on the reaction type. For example:
-
Cannizzaro Reaction: In the presence of a strong base, picolinaldehyde can undergo a disproportionation reaction (Cannizzaro reaction) to form picolyl alcohol and picolinic acid, especially at elevated temperatures.
-
Self-Condensation/Polymerization: Aldehydes are prone to self-condensation or polymerization, which can be accelerated by heat.
-
Decomposition: Picolinaldehyde and other reaction components may be thermally labile and decompose at higher temperatures.[13]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no product yield | Reaction temperature is too low: The activation energy is not being overcome. | 1. Gradually increase the reaction temperature in 5-10 °C increments.2. Monitor the reaction progress by TLC or another analytical technique.3. Consult literature for the optimal temperature range for similar reactions. |
| Reaction temperature is too high: Reactants, reagents, or products are decomposing. | 1. Lower the reaction temperature.2. Employ slower addition of reagents to control exotherms.3. Use a higher-boiling solvent to allow for a wider operating temperature range without evaporation. | |
| Formation of multiple byproducts | Reaction temperature is too high: Promotes side reactions. | 1. Decrease the reaction temperature.2. Utilize a more controlled heating method (e.g., oil bath instead of a heating mantle).3. Consider if byproducts are due to self-condensation and adjust the addition rate of the aldehyde. |
| Reaction runaway (uncontrolled temperature increase) | Inadequate cooling: The rate of heat generation exceeds the rate of heat removal. | 1. Immediate action: Remove the external heating source (if any) and apply more efficient cooling (e.g., larger ice bath). 2. For future experiments: - Use a larger reaction vessel to increase the surface area for cooling. - Add the exothermic reagent more slowly. - Dilute the reaction mixture. - Ensure the stirring is vigorous enough for efficient heat transfer. |
| Inconsistent results between batches | Poor temperature control and monitoring: Fluctuations in temperature lead to variable outcomes. | 1. Use a calibrated thermometer placed directly in the reaction mixture.2. Employ a temperature-controlled stirring hotplate or a automated laboratory reactor.3. Record the temperature profile for each reaction to ensure reproducibility. |
Data Presentation
The following tables provide illustrative data on the effect of temperature on common picolinaldehyde reactions. Note that these are generalized examples and optimal conditions should be determined experimentally.
Table 1: Effect of Temperature on a Picolinaldehyde Grignard Reaction
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 0 | 4 | 65 | 95 |
| 25 (Room Temp) | 2 | 85 | 90 |
| 40 | 1 | 70 | 75 |
Table 2: Effect of Temperature on a Picolinaldehyde Wittig Reaction
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 25 (Room Temp) | 12 | 75 | 98 |
| 50 | 4 | 90 | 85 |
| 80 | 1 | 60 | 65 |
Table 3: Effect of Temperature on a Picolinaldehyde Aldol Condensation
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| -10 | 8 | 80 | 92 |
| 25 (Room Temp) | 3 | 95 | 88 |
| 60 | 1 | 85 | 70 |
Experimental Protocols
Protocol 1: General Procedure for a Temperature-Controlled Grignard Reaction with Picolinaldehyde
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Preparation: Place magnesium turnings in the flask and add a small portion of a solution of the appropriate alkyl/aryl halide in anhydrous diethyl ether or THF via the dropping funnel. If the reaction does not start, gently warm the flask or add a crystal of iodine. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
Cooling: After the Grignard reagent has formed, cool the reaction mixture to 0 °C using an ice-water bath.
-
Picolinaldehyde Addition: Dissolve picolinaldehyde in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the product with an appropriate organic solvent, dry the organic layer, and purify as required.
Protocol 2: General Procedure for a Temperature-Controlled Wittig Reaction with Picolinaldehyde
-
Ylide Preparation: In a dry flask under an inert atmosphere, suspend the appropriate phosphonium salt in anhydrous THF or another suitable solvent. Cool the suspension to 0 °C or -78 °C, depending on the base used. Add a strong base (e.g., n-butyllithium, sodium hydride) dropwise to form the ylide.
-
Reaction: While maintaining the temperature, add a solution of picolinaldehyde in the same solvent to the ylide solution dropwise.
-
Warming and Stirring: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product, dry the organic layer, and purify. For stabilized ylides, the reaction can often be run at room temperature or with gentle heating.[2][4][14][15][16]
Visualizations
Caption: Troubleshooting workflow for low yield in picolinaldehyde reactions.
Caption: Setup for controlling temperature in an exothermic picolinaldehyde reaction.
References
- 1. The Grignard Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. US3160633A - Synthesis of pyridine aldehydes - Google Patents [patents.google.com]
- 8. Control of aldol reaction pathways of enolizable aldehydes in an aqueous environment with a hyperbranched polymeric catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. icheme.org [icheme.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Wittig Reaction [organic-chemistry.org]
- 16. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: tert-Butoxycarbonyl (Boc) Protecting Group
Welcome to the technical support center for the tert-butoxycarbonyl (Boc) protecting group. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the premature deprotection of the Boc group and to provide clear guidance on its appropriate use.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the Boc protecting group?
A1: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group that is known for its stability under a broad range of conditions. It is generally stable to most bases and nucleophiles, as well as to catalytic hydrogenation.[1][] However, it is sensitive to acidic conditions and can be cleaved under mild to strong acidic treatments.[][3]
Q2: Under what conditions is the Boc group typically cleaved intentionally?
A2: The Boc group is most commonly removed using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in solvents like dioxane, methanol, or ethyl acetate.[3][4] The deprotection is usually rapid at room temperature.[3]
Q3: Can the Boc group be removed under non-acidic conditions?
A3: Yes, although less common, the Boc group can be removed under thermal conditions, typically at temperatures of 150°C or higher.[5] Certain Lewis acids can also facilitate its cleavage.[6] Additionally, for specific substrates like primary amines, deprotection under basic conditions using reagents like sodium t-butoxide has been reported.
Q4: What is an orthogonal protecting group strategy, and how is it used with Boc?
A4: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under different, non-interfering conditions.[7] This allows for the selective deprotection of one functional group while others remain protected. A common orthogonal partner for the acid-labile Boc group is the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[1][7]
Troubleshooting Guide: Premature Boc Deprotection
This guide addresses common scenarios where the Boc group is unintentionally removed during a reaction sequence.
Problem 1: My Boc group is being cleaved during a reaction that is supposed to be non-acidic.
-
Possible Cause 1: Inadvertent generation of acidic species.
-
Explanation: Some reagents can generate acidic byproducts. For example, the use of certain coupling reagents in amide bond formation can lead to the formation of acidic species that can cleave the Boc group.
-
Solution: Choose coupling reagents that are known to be compatible with Boc protection, such as HBTU or HATU, and use a non-nucleophilic base like diisopropylethylamine (DIPEA). Avoid reagents that generate strong acidic conditions as a byproduct.
-
-
Possible Cause 2: Use of protic solvents with certain reagents.
-
Explanation: The combination of some reagents with protic solvents (e.g., methanol, water) can lead to the in-situ generation of acids.
-
Solution: If possible, switch to aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). If a protic solvent is necessary, consider buffering the reaction mixture with a mild, non-nucleophilic base.
-
-
Possible Cause 3: Acidic impurities in reagents or solvents.
-
Explanation: Reagents or solvents may contain acidic impurities from manufacturing or degradation over time.
-
Solution: Use freshly distilled or high-purity solvents. If acidic impurities are suspected in a reagent, it can be purified or a fresh batch should be used. Adding a hindered, non-nucleophilic base like 2,6-lutidine can help neutralize trace acids without interfering with the reaction.
-
Problem 2: My Boc group is partially or fully cleaved during aqueous work-up.
-
Possible Cause: The aqueous solution is too acidic.
-
Explanation: Work-up procedures involving acidic washes (e.g., with dilute HCl or citric acid) can lead to Boc deprotection, especially with prolonged exposure.
-
Solution: Use mildly acidic (pH 4-5) or neutral washes if possible. If an acidic wash is required to remove basic impurities, perform it quickly at low temperatures (0-5 °C) and immediately proceed to the next step. Alternatively, use a saturated solution of a weak acid salt, like ammonium chloride, for the wash.
-
Problem 3: I am observing Boc deprotection during purification by silica gel chromatography.
-
Possible Cause: Acidity of the silica gel.
-
Explanation: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds, including the cleavage of the Boc group, especially with longer retention times.
-
Solution:
-
Neutralize the silica gel: Prepare a slurry of silica gel in a solvent containing a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v), before packing the column.
-
Use a less acidic stationary phase: Consider using deactivated neutral alumina or a commercially available deactivated silica gel.
-
Minimize contact time: Run the chromatography as quickly as possible.
-
-
Data Presentation
Table 1: Relative Stability of Common Acid-Labile Protecting Groups
This table provides a qualitative comparison of the stability of the Boc group with other common acid-labile protecting groups under acidic conditions. The stability increases down the table.
| Protecting Group | Structure | Relative Stability to Acid | Common Deprotection Conditions |
| Trityl (Tr) | Low | Very mild acid (e.g., 1% TFA in DCM) | |
| tert-Butoxycarbonyl (Boc) | Moderate | Strong acid (e.g., 20-50% TFA in DCM, 4M HCl in dioxane) | |
| tert-Butyldimethylsilyl (TBDMS) | High | Fluoride source (e.g., TBAF) or strong acid with extended reaction time |
Note: The relative stability can be influenced by the specific substrate and reaction conditions.[8][9]
Table 2: Compatibility of Boc Group with Various Reagents and Conditions
| Reaction Type | Reagent/Condition | Boc Group Stability | Notes |
| Amide Coupling | HBTU, HATU, PyBOP with DIPEA | Stable | These are standard and generally safe coupling conditions. |
| EDC/DMAP | Potentially Labile | DMAP can sometimes lead to side reactions. Use with caution. | |
| Ester Hydrolysis | LiOH, NaOH, KOH in aq. THF/MeOH | Stable | The Boc group is generally stable to basic hydrolysis conditions. |
| t-BuNH₂/LiBr/MeOH/H₂O | Stable | A mild, non-acidic method for ester hydrolysis.[10] | |
| Hydrogenation | H₂, Pd/C | Stable | The Boc group is stable to catalytic hydrogenation.[] |
| Oxidation | Most common oxidizing agents | Generally Stable | Stability can be substrate-dependent. |
| Reduction | NaBH₄, LiAlH₄ | Stable | The Boc group is stable to common reducing agents. |
| Purification | Standard Silica Gel | Potentially Labile | The acidic nature of silica can cause deprotection. |
| Neutralized Silica Gel (with Et₃N) | Stable | Neutralization prevents acid-catalyzed deprotection. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA
-
Dissolve the Boc-protected compound in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution (for a 50% TFA/DCM mixture).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with a solvent like toluene can help to remove residual TFA.
-
The resulting amine salt can be used directly or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution).
Protocol 2: Mild Boc Deprotection with Oxalyl Chloride in Methanol
This method is suitable for substrates with other acid-sensitive functional groups.[4]
-
Dissolve the Boc-protected compound in methanol (MeOH) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C.
-
Add oxalyl chloride (2-3 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
Protocol 3: Non-Acidic Ester Hydrolysis in the Presence of a Boc Group
This protocol allows for the saponification of an ester without cleaving a Boc group.[10]
-
Dissolve the Boc-protected ester in a mixture of tert-butylamine, methanol, and water.
-
Add lithium bromide (LiBr) to the solution.
-
Reflux the reaction mixture and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and acidify with a mild acid (e.g., citric acid solution) to protonate the carboxylate.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Mandatory Visualizations
Caption: Troubleshooting workflow for premature Boc deprotection.
Caption: Principle of orthogonal protection using Boc and Fmoc groups.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. fiveable.me [fiveable.me]
- 9. Silyl ether - Wikipedia [en.wikipedia.org]
- 10. portal.amelica.org [portal.amelica.org]
Technical Support Center: Catalyst Selection for Optimizing Reactions with 6-(tert-Butoxy)picolinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(tert-Butoxy)picolinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis. The most common reactions involving this aldehyde are nucleophilic additions to the carbonyl group, such as Grignard reactions, Wittig and Horner-Wadsworth-Emmons reactions for alkene synthesis, and asymmetric additions to introduce chirality.
Q2: How does the 6-(tert-Butoxy) group influence the reactivity of the picolinaldehyde?
A2: The tert-butoxy group is an electron-donating group, which can slightly reduce the electrophilicity of the aldehyde carbonyl group compared to unsubstituted picolinaldehyde. However, the pyridine nitrogen can act as a Lewis basic site, potentially coordinating to catalysts or reagents, which can influence the reaction's outcome and stereoselectivity.
Q3: What is the stability of this compound under typical reaction conditions?
A3: The tert-butoxy group is generally stable under neutral and basic conditions. However, it is sensitive to strong acids, which can cause deprotection to the corresponding pyridone. Therefore, acidic conditions should be avoided or used with caution. The aldehyde functionality itself can be sensitive to oxidation and may require an inert atmosphere for prolonged reactions.
Q4: How can I purify the products from reactions with this compound?
A4: Purification is typically achieved through column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of the product. For example, in a Wittig reaction, a mixture of hexane and ethyl acetate is often used.[1] Recrystallization can also be an effective method for purifying solid products. It is important to remove byproducts like triphenylphosphine oxide from Wittig reactions, which can sometimes be challenging.[2]
Troubleshooting Guides
Grignard and Organolithium Additions
Problem: Low yield of the desired alcohol.
| Possible Cause | Troubleshooting Step |
| Moisture in the reaction: Grignard and organolithium reagents are highly sensitive to water. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Side reaction with the pyridine nitrogen: The Lewis basicity of the pyridine nitrogen can lead to complexation with the organometallic reagent. | Consider using a Lewis acid additive to coordinate with the pyridine nitrogen and activate the carbonyl group. |
| Formation of biphenyl byproduct (in the case of phenylmagnesium bromide): Radical coupling of the Grignard reagent can occur. | This is favored at higher concentrations and temperatures. Ensure slow addition of the aldehyde to the Grignard reagent at a controlled temperature.[3] |
| Incomplete reaction: The reaction may not have gone to completion. | Monitor the reaction by TLC. If starting material remains, consider extending the reaction time or slowly warming the reaction mixture. |
Problem: Formation of undesired side products.
| Possible Cause | Troubleshooting Step |
| Enolization of the aldehyde: Although less common with aldehydes lacking alpha-protons, it can be a consideration with certain organometallic reagents. | Use a less basic organometallic reagent if possible. |
| Reduction of the aldehyde: Some Grignard reagents with beta-hydrides can act as reducing agents. | Choose a Grignard reagent without beta-hydrides if reduction is a significant issue. |
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
Problem: Low yield of the desired alkene.
| Possible Cause | Troubleshooting Step |
| Instability of the ylide: Some ylides, especially non-stabilized ones, can be unstable. | Generate the ylide in situ and add the aldehyde promptly. Consider changing the order of addition (adding the phosphonium salt to a mixture of the aldehyde and base).[1] |
| Poor reactivity of a stabilized ylide: Stabilized ylides are less reactive and may not react well with the slightly deactivated aldehyde. | The Horner-Wadsworth-Emmons reaction using a phosphonate carbanion is often more reactive than the Wittig reaction with stabilized ylides.[4][5] |
| Steric hindrance: If the phosphonium ylide is very bulky, the reaction may be slow. | Consider using a less sterically hindered ylide if possible. |
| Side reaction of the base with the aldehyde: Strong bases can potentially react with the aldehyde. | Add the aldehyde slowly to the pre-formed ylide solution. |
Problem: Poor stereoselectivity (undesired E/Z ratio).
| Possible Cause | Troubleshooting Step |
| Nature of the ylide: Non-stabilized ylides typically give Z-alkenes, while stabilized ylides favor E-alkenes. | For E-alkenes, use a stabilized ylide or HWE conditions.[4] For Z-alkenes with stabilized ylides, consider the Still-Gennari modification of the HWE reaction (using a bis(trifluoroethyl)phosphonate and KHMDS/18-crown-6).[4] |
| Reaction conditions: The presence of lithium salts can affect stereoselectivity in the Wittig reaction. | Use sodium- or potassium-based bases (e.g., NaH, NaHMDS, KOtBu) to favor the Z-alkene with non-stabilized ylides.[6] |
Asymmetric Alkylation with Diethylzinc
Problem: Low enantioselectivity (ee).
| Possible Cause | Troubleshooting Step |
| Incorrect catalyst or ligand: The choice of chiral ligand is crucial for achieving high enantioselectivity. | Screen a variety of chiral amino alcohol ligands. The structure of the ligand, including steric bulk and the nature of substituents, can significantly impact the ee. |
| Presence of moisture: Water can react with diethylzinc and deactivate the catalyst. | Ensure the reaction is carried out under strictly anhydrous conditions. |
| Incorrect temperature: The enantioselectivity of these reactions is often temperature-dependent. | Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to improve enantioselectivity. |
| Non-linear effects: The relationship between the enantiomeric excess of the ligand and the product may not be linear. | Use a ligand with high enantiomeric purity. |
Problem: Low conversion.
| Possible Cause | Troubleshooting Step |
| Insufficient catalyst loading: The amount of catalyst may be too low for efficient conversion. | Increase the catalyst loading incrementally (e.g., from 2 mol% to 5 mol%). |
| Deactivation of the catalyst: The catalyst may be degrading over the course of the reaction. | Ensure an inert atmosphere is maintained throughout the reaction. |
| Low reactivity of diethylzinc: Diethylzinc itself is not highly reactive. | Consider the use of a titanium(IV) isopropoxide additive, which is known to accelerate the reaction. |
Quantitative Data Summary
| Reaction | Reagent/Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Stereochemistry |
| Asymmetric Ethylation | Diethylzinc, Chiral β-amino alcohol | Toluene | 0 | >90 | up to 95 | (S) or (R) depending on ligand |
| Wittig Reaction | (Methoxymethyl)triphenylphosphonium chloride, KOtBu | THF | 0 to RT | ~70-90 | N/A | Mixture of E/Z |
| HWE Reaction | Triethyl phosphonoacetate, NaH | THF | 25 | ~85-95 | N/A | Predominantly E |
| HWE (Still-Gennari) | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, KHMDS, 18-crown-6 | THF | -78 | ~80-90 | N/A | Predominantly Z |
| Grignard Addition | Phenylmagnesium bromide | THF | 0 to RT | ~70-85 | N/A | Racemic |
Note: The data presented is based on typical yields and selectivities for these reaction types with similar aromatic aldehydes and may vary for this compound.
Experimental Protocols
Protocol 1: Asymmetric Ethylation with Diethylzinc using a Chiral Amino Alcohol
-
To a flame-dried flask under an inert atmosphere, add the chiral amino alcohol (2-5 mol%) and anhydrous toluene.
-
Cool the solution to 0 °C and add diethylzinc (1.1 M in toluene, 2.2 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1 equivalent) in anhydrous toluene dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Horner-Wadsworth-Emmons Reaction for E-Alkene Synthesis
-
To a flame-dried flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexane and decant the hexane.
-
Add anhydrous THF and cool the suspension to 0 °C.
-
Add triethyl phosphonoacetate (1.2 equivalents) dropwise and stir the mixture at 0 °C for 30 minutes, then at room temperature for 30 minutes.
-
Cool the resulting solution to 0 °C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
References
Technical Support Center: Scaling Up Reactions with 6-(tert-Butoxy)picolinaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-(tert-Butoxy)picolinaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of chemical reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to consider when working with this compound on a larger scale?
A1: When scaling up reactions, it is crucial to handle this compound in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[1] For larger quantities that may generate dust or aerosols, respiratory protection should be considered.[2] Ensure that an eyewash station and safety shower are readily accessible.[1] Avoid contact with skin and eyes, and wash hands thoroughly after handling.[1]
Q2: How can I monitor the progress of a reaction involving this compound?
A2: Thin-layer chromatography (TLC) is a common and effective method for monitoring reaction progress. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be developed to achieve good separation between the starting material, intermediates, and the final product. High-performance liquid chromatography (HPLC) can provide more quantitative information on reaction conversion and purity.
Q3: What are the common impurities found in reactions with this compound and how can they be removed?
A3: Common impurities may include unreacted starting material, byproducts from side reactions, and residual solvents. Purification can often be achieved through column chromatography on silica gel. Recrystallization is another effective method if the product is a solid.[3] For aldehydes on a pyridine ring, forming a reversible adduct with sodium bisulfite can sometimes be used for purification.[4]
Q4: Are there any known stability issues with this compound during scale-up?
A4: Picolinaldehydes can be susceptible to oxidation, especially at elevated temperatures or in the presence of air. It is advisable to conduct reactions under an inert atmosphere (e.g., nitrogen or argon) when possible, particularly for prolonged reaction times or at higher temperatures. The tert-butoxy group is generally stable under basic and neutral conditions but can be cleaved under strong acidic conditions.
Troubleshooting Guides for Common Reactions
Below are troubleshooting guides for several common reaction types involving this compound. These guides are presented in a question-and-answer format to directly address potential issues.
Reductive Amination
Problem: Low yield of the desired amine product.
-
Possible Cause 1: Incomplete imine formation.
-
Solution: Ensure anhydrous conditions, as water can inhibit imine formation. The addition of a dehydrating agent, such as magnesium sulfate or molecular sieves, may be beneficial.
-
-
Possible Cause 2: Inactive reducing agent.
-
Solution: Use a fresh batch of the reducing agent. Sodium triacetoxyborohydride is often a good choice as it is selective for the imine in the presence of the aldehyde.
-
-
Possible Cause 3: Side reactions.
-
Solution: Over-reduction of the aldehyde to the corresponding alcohol can occur. Running the reaction at a lower temperature may improve selectivity.
-
Problem: Difficulty in purifying the final amine product.
-
Possible Cause: Co-elution with starting materials or byproducts.
-
Solution: If the product is basic, an acidic wash of the organic layer during workup can help to separate it from neutral or acidic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting.
-
Wittig Reaction
Problem: Low yield of the desired alkene.
-
Possible Cause 1: Incomplete formation of the ylide.
-
Possible Cause 2: Ylide decomposition.
-
Solution: Ylides can be sensitive to air and moisture. Prepare the ylide in situ under an inert atmosphere and use it immediately.
-
-
Possible Cause 3: Steric hindrance.
-
Solution: The steric bulk of the tert-butoxy group may slightly hinder the approach of the ylide. Increasing the reaction time or temperature may be necessary.
-
Problem: Formation of a mixture of E/Z isomers.
-
Possible Cause: Nature of the ylide.
Aldol Condensation
Problem: Self-condensation of the ketone or aldehyde.
-
Possible Cause: Use of a strong base.
-
Solution: Use a milder base, such as piperidine or a catalytic amount of sodium hydroxide, to favor the cross-condensation product.[9]
-
-
Possible Cause 2: Reaction temperature is too high.
-
Solution: Running the reaction at a lower temperature can help to control the reaction rate and minimize side reactions.
-
Problem: Dehydration of the aldol adduct is not occurring.
-
Possible Cause: Insufficiently acidic or basic conditions or low temperature.
-
Solution: Gentle heating or the addition of a catalytic amount of acid can promote the elimination of water to form the α,β-unsaturated product.
-
Experimental Protocols (General Procedures)
The following are general, representative protocols for key reactions. Note: These are starting points and will likely require optimization for specific substrates and scales.
Table 1: General Protocol for Reductive Amination
| Step | Procedure |
| 1 | To a solution of this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add a catalytic amount of acetic acid. |
| 2 | Stir the mixture for 1-2 hours to allow for imine formation. |
| 3 | Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. |
| 4 | Stir at room temperature until the reaction is complete as monitored by TLC or HPLC. |
| 5 | Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. |
| 6 | Separate the organic layer, and extract the aqueous layer with the reaction solvent. |
| 7 | Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. |
| 8 | Purify the crude product by column chromatography. |
Table 2: General Protocol for Wittig Reaction
| Step | Procedure |
| 1 | Suspend the phosphonium salt (1.1 eq) in an anhydrous solvent (e.g., THF or diethyl ether) under an inert atmosphere. |
| 2 | Cool the suspension to 0 °C or -78 °C and add a strong base (e.g., n-BuLi or NaH) (1.0 eq) dropwise. |
| 3 | Stir the mixture for 30-60 minutes to allow for ylide formation. |
| 4 | Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the ylide solution. |
| 5 | Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or HPLC. |
| 6 | Quench the reaction with a saturated aqueous solution of ammonium chloride. |
| 7 | Extract the product with a suitable organic solvent. |
| 8 | Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. |
| 9 | Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide. |
Visualizations
Experimental Workflow for a Scaled-Up Reaction
Caption: A typical workflow for a scaled-up organic synthesis.
Troubleshooting Logic for Low Reaction Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
Validation & Comparative
Purity Analysis of 6-(tert-Butoxy)picolinaldehyde: A Comparative Guide by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the purity assessment of 6-(tert-Butoxy)picolinaldehyde, a key intermediate in pharmaceutical synthesis. The following sections detail the experimental protocol for quantitative NMR (qNMR), present comparative data against alternative methods, and illustrate the analytical workflow.
Comparative Analysis of Purity Determination Methods
Quantitative ¹H NMR (qNMR) offers a primary and direct method for determining the purity of this compound. Unlike chromatographic techniques that rely on reference standards for each impurity, qNMR allows for the quantification of the main component against a certified internal standard of known purity. This approach provides a direct measure of the mass fraction of the analyte.
| Analytical Method | Principle | Purity Determination | Key Advantages | Key Limitations |
| Quantitative ¹H NMR (qNMR) | The integral of an NMR signal is directly proportional to the number of corresponding protons. | Absolute purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard with a known concentration. | - Provides absolute purity without the need for a specific reference standard of the analyte. - Non-destructive. - Fast analysis time. - Provides structural information for impurity identification. | - Lower sensitivity compared to chromatographic methods for trace impurities. - Requires a highly pure and stable internal standard. - Signal overlap can complicate quantification. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a mobile and a stationary phase. | Purity is typically determined by area percent, assuming all components have the same response factor. For higher accuracy, quantification requires individual impurity reference standards. | - High sensitivity and resolution for separating complex mixtures.[1] - Well-established and widely used in the pharmaceutical industry. | - Relative quantification (area percent) can be inaccurate without response factor correction. - Requires reference standards for impurity identification and accurate quantification. - Method development can be time-consuming. |
| Gas Chromatography (GC) | Partitioning of volatile components between a mobile gas phase and a stationary phase. | Similar to HPLC, purity is often determined by area percent. Effective for volatile impurities. | - Excellent for analyzing volatile organic compounds and residual solvents.[1] | - Not suitable for non-volatile or thermally labile compounds. - Requires derivatization for some analytes. - Similar limitations to HPLC regarding quantification without reference standards. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Primarily used for identification and structural elucidation of impurities when coupled with a separation technique (e.g., LC-MS, GC-MS).[2] | - High sensitivity and specificity for impurity identification.[1] | - Not inherently quantitative without appropriate calibration. - Ionization efficiency can vary significantly between compounds, affecting relative quantification. |
Experimental Protocol: Purity Determination of this compound by Quantitative ¹H NMR (qNMR)
This protocol outlines the steps for determining the absolute purity of this compound using qNMR with an internal standard.
1. Materials and Equipment:
-
Analyte: this compound (Molecular Formula: C₁₀H₁₃NO₂, Molecular Weight: 179.22 g/mol )[3][4]
-
Internal Standard: Maleic Anhydride (Certified Reference Material, >99.5% purity)
-
Solvent: Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Analytical Balance (readability to 0.01 mg)
-
Volumetric flasks and pipettes (Class A)
-
NMR tubes
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Accurately weigh approximately 5 mg of the internal standard (Maleic Anhydride) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of CDCl₃.
-
Vortex the solution until fully dissolved.
-
Transfer an appropriate amount of the solution into an NMR tube.
3. NMR Data Acquisition:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest (both analyte and internal standard). A d1 of 30 seconds is generally sufficient.
-
Number of Scans (ns): 8 or 16 scans to achieve an adequate signal-to-noise ratio.
-
Spectral Width: Appropriate for observing all relevant signals (e.g., 0-12 ppm).
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the signals for the aldehyde proton of this compound (expected around δ 9.9 ppm) and the two olefinic protons of maleic anhydride (expected around δ 7.1 ppm).
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons for the analyte signal (1H for the aldehyde proton)
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons for the internal standard signal (2H for maleic anhydride)
-
MW_analyte = Molecular weight of the analyte (179.22 g/mol )
-
MW_IS = Molecular weight of the internal standard
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
Potential Impurities: Common impurities may include starting materials, by-products from the synthesis, or degradation products such as the corresponding carboxylic acid or alcohol. Older samples of similar aldehydes have been noted to show discoloration due to impurities.[5]
Experimental Workflow and Logic
The following diagrams illustrate the logical workflow for the purity analysis of this compound.
Caption: Workflow for qNMR Purity Analysis.
Caption: Comparative Analytical Approaches.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Comparative Analysis of 6-(tert-Butoxy)picolinaldehyde and its Alternatives for Research and Development
This guide provides a detailed comparison of 6-(tert-Butoxy)picolinaldehyde and its viable alternatives, 6-Isopropoxypicolinaldehyde and 6-Ethoxypicolinaldehyde. The information is intended for researchers, scientists, and professionals in drug development to make informed decisions on the selection of these critical building blocks.
Product Overview
This compound is a substituted pyridine derivative widely used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its alternatives, featuring different alkoxy groups, offer variations in steric hindrance and electronic properties, which can be advantageous in different synthetic routes.
Data Presentation: A Comparative Certificate of Analysis
While specific batch data varies, the following table summarizes the typical specifications found in a Certificate of Analysis for this compound and its common alternatives.
| Parameter | This compound | 6-Isopropoxypicolinaldehyde | 6-Ethoxypicolinaldehyde |
| CAS Number | 195044-13-4[1][2] | 350697-31-3[1] | 85259-47-8[1][3] |
| Molecular Formula | C₁₀H₁₃NO₂[1][2] | C₉H₁₁NO₂ | C₈H₉NO₂[3] |
| Molecular Weight | 179.22 g/mol [1][2] | 165.19 g/mol | 151.16 g/mol [3] |
| Appearance | White to off-white solid | Light yellow oil | Colorless to light yellow liquid |
| Purity (by HPLC) | ≥ 98% | ≥ 98% | ≥ 98% |
| Identification (¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure |
| Water Content (Karl Fischer) | ≤ 0.5% | ≤ 0.5% | ≤ 0.5% |
| Storage | 2-8°C, under inert atmosphere[1] | 2-8°C, under inert atmosphere | 2-8°C, under inert atmosphere[3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to assess the quality and purity of this compound and its alternatives are provided below.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative determination of the purity of 6-alkoxypicolinaldehydes.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient Program:
-
Start with 30% acetonitrile.
-
Linearly increase to 95% acetonitrile over 15 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to 30% acetonitrile over 1 minute.
-
Hold at 30% acetonitrile for 4 minutes for column re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of the compounds.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition:
-
Acquire a standard proton spectrum.
-
Typical chemical shifts (δ) for the tert-butyl group in this compound are expected around 1.4 ppm, while the aldehyde proton appears downfield, typically above 9.5 ppm. The aromatic protons of the pyridine ring will have characteristic shifts and coupling patterns.
-
-
Data Analysis: The obtained spectrum should be consistent with the expected chemical shifts and coupling constants for the respective structures.
Visualizations
Experimental Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control of this compound.
References
A Comparative Guide to the Reactivity of 6-(tert-Butoxy)picolinaldehyde and 6-chloropicolinaldehyde in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 6-(tert-Butoxy)picolinaldehyde and 6-chloropicolinaldehyde, with a focus on nucleophilic aromatic substitution (SNA) reactions. Understanding the distinct reactivity profiles of these two compounds is crucial for their effective application in the synthesis of complex molecules, particularly in the field of medicinal chemistry where the picolinaldehyde scaffold is a common building block.
Executive Summary
6-chloropicolinaldehyde exhibits significantly higher reactivity towards nucleophiles compared to this compound. This difference is primarily attributed to the superior leaving group ability of the chloride ion and the electron-withdrawing nature of the chloro substituent, which activates the pyridine ring for nucleophilic attack. In contrast, the tert-butoxy group is a poor leaving group and its electron-donating character deactivates the ring, rendering it less susceptible to nucleophilic substitution.
Data Presentation: A Comparative Analysis
The following table summarizes the key differences in reactivity between the two compounds based on established principles of organic chemistry.
| Feature | 6-chloropicolinaldehyde | This compound | Rationale |
| Susceptibility to Nucleophilic Attack | High | Low | The electron-withdrawing inductive effect of the chlorine atom polarizes the C6-Cl bond and activates the pyridine ring towards nucleophilic attack. The tert-butoxy group, being electron-donating by resonance, deactivates the ring. |
| Leaving Group Ability | Good | Poor | The chloride ion (Cl⁻) is the conjugate base of a strong acid (HCl) and is therefore a stable, weak base, making it a good leaving group. The tert-butoxide ion (t-BuO⁻) is the conjugate base of a weak acid (tert-butanol) and is a strong base, making it a very poor leaving group. Weaker bases are better leaving groups.[1][2] |
| Typical Reaction Conditions | Mild to moderate (e.g., room temperature to moderate heating) | Harsh (e.g., high temperatures, strong bases, or metal catalysis) | Due to the higher reactivity, nucleophilic substitution on 6-chloropicolinaldehyde can often be achieved under relatively mild conditions. Displacing the tert-butoxy group typically requires more forcing conditions to overcome the poor leaving group ability. |
| Favored Reaction Type | Nucleophilic Aromatic Substitution (SNA) | Less prone to SNA; may undergo other reactions at the aldehyde or require activation | The combination of an activated ring and a good leaving group makes SNA the predominant reaction pathway for 6-chloropicolinaldehyde with nucleophiles. |
Experimental Protocols
The following is a representative experimental protocol for a nucleophilic aromatic substitution reaction with an amine nucleophile. This protocol is based on general procedures for similar transformations and is intended to highlight the expected differences in reaction conditions and outcomes.
Synthesis of 6-((4-methylphenyl)amino)picolinaldehyde
Reactants:
-
6-chloropicolinaldehyde or this compound
-
p-toluidine (4-methylaniline)
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
Procedure for 6-chloropicolinaldehyde (Expected High Reactivity):
-
To a solution of 6-chloropicolinaldehyde (1.0 eq) in DMF, add p-toluidine (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80 °C for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-((4-methylphenyl)amino)picolinaldehyde.
Procedure for this compound (Expected Low Reactivity):
-
Direct Substitution (Hypothetical - likely to be unsuccessful or very low yield): Following the same procedure as for the chloro-analog is not expected to yield a significant amount of the desired product due to the poor leaving group ability of the tert-butoxide.
-
Potential Alternative Approach (Requires harsher conditions or activation): A successful reaction would likely necessitate significantly higher temperatures (>150 °C), the use of a stronger base, or a transition-metal-catalyzed C-N cross-coupling protocol (e.g., Buchwald-Hartwig amination), which proceeds through a different mechanism.
Visualizing the Reactivity Difference
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Comparison of factors influencing the reactivity of the two aldehydes.
Caption: Generalized experimental workflow for nucleophilic substitution.
Conclusion
References
A Head-to-Head Comparison: Tert-Butoxycarbonyl (Boc) vs. Benzyloxycarbonyl (Cbz) as Amine Protecting Groups
In the realm of organic synthesis, particularly in peptide synthesis and the development of complex pharmaceuticals, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and purity. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups have long been staples. This guide provides an in-depth, data-driven comparison of the advantages of using the Boc group over the Cbz group, tailored for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
The primary distinction between the Boc and Cbz protecting groups lies in their lability under different conditions, a concept known as orthogonality. The Boc group is characteristically acid-labile, readily cleaved by acids such as trifluoroacetic acid (TFA), while the Cbz group is cleaved under reductive conditions, most commonly catalytic hydrogenolysis.[1][2] This fundamental difference in their deprotection chemistry is the cornerstone of their strategic use in multi-step synthesis.
Quantitative Comparison of Protection and Deprotection
The efficiency of protection and deprotection reactions is a critical factor in the selection of a protecting group. The following tables summarize quantitative data from various experimental setups, highlighting reaction conditions, times, and yields for both Boc and Cbz groups.
Table 1: Amine Protection Efficiency
| Protecting Group | Reagent | Amine Substrate | Solvent | Base | Time | Yield (%) | Reference |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Various amines | Water/Acetone | None | 8-12 min | 90-98% | [3] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Various amines | Water | None | 10-30 min | 90-96% | [4] |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Dipeptides | DMF | - | - | >80% | [5] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Dipeptides | DMF | - | - | 75-79% | [5] |
Table 2: Deprotection Efficiency
| Protecting Group | Deprotection Reagent | Solvent | Time | Yield (%) | Reference |
| Boc | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 2 hours | Quantitative | [6] |
| Cbz | H₂, 10% Pd/C | Methanol (MeOH) | 1-3 hours | High | [6] |
| Boc | 4M HCl | Aqueous | 2 hours | High | [6] |
| Cbz | H₂, 5% Pd/C | Methanol (MeOH) | 40 hours | - | [1] |
Advantages of Tert-Butoxycarbonyl (Boc)
The preference for the Boc protecting group in many modern synthetic strategies can be attributed to several key advantages over the Cbz group.
Orthogonality and Compatibility
The acid-labile nature of the Boc group makes it orthogonal to the hydrogenolysis-labile Cbz group.[2] This allows for the selective deprotection of a Boc-protected amine in the presence of a Cbz-protected amine, a crucial feature in the synthesis of complex molecules with multiple functional groups.[7] For instance, a Boc group can be removed with TFA without affecting a Cbz group in the same molecule.
Volatile Byproducts and Simplified Purification
A significant practical advantage of the Boc group is the nature of its byproducts upon deprotection. Acid-mediated cleavage of the Boc group generates tert-butanol, which subsequently breaks down to the volatile gas isobutylene and carbon dioxide.[8][9] This simplifies the workup and purification process as the major byproducts are easily removed under vacuum, in stark contrast to the deprotection of the Cbz group which yields toluene, a non-volatile byproduct that requires chromatographic separation.
Avoidance of Harsh Reductive Conditions
The deprotection of the Cbz group via catalytic hydrogenolysis, while mild in terms of pH, can be problematic for substrates containing other reducible functional groups such as alkenes, alkynes, nitro groups, or some sulfur-containing moieties. The use of heavy metal catalysts like palladium also necessitates careful removal to avoid contamination of the final product, a critical consideration in pharmaceutical synthesis.[10] The acid-mediated deprotection of Boc avoids these complications.
Stability and Handling
Boc-protected amino acids are generally stable, crystalline solids that are easy to handle and have a long shelf life. While Cbz-protected compounds also often exhibit good crystallinity, the Boc group's stability to a wider range of non-acidic reagents provides greater flexibility in synthetic design.
Experimental Protocols
N-Boc Protection of an Amine
Reagents and Materials:
-
Amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amine in a suitable solvent such as a mixture of water and acetone.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 8-12 minutes.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add water and extract the product with dichloromethane.
-
Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.
N-Cbz Protection of an Amine
Reagents and Materials:
-
Amine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2 equivalents) to the solution.
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.5 equivalents) dropwise.
-
Stir the reaction at 0 °C for 20 hours.[1]
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the N-Cbz protected amine.
Deprotection of a Boc-Protected Amine using TFA
Reagents and Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected amine in dichloromethane.
-
Add an equal volume of trifluoroacetic acid to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.[6]
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine as its trifluoroacetate salt.
Deprotection of a Cbz-Protected Amine by Hydrogenolysis
Reagents and Materials:
-
N-Cbz protected amine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N-Cbz protected amine in methanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Stir the mixture under an atmosphere of hydrogen gas (balloon or Parr apparatus) for 1-3 hours.[6]
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Visualizing the Chemistry
To further elucidate the concepts discussed, the following diagrams illustrate the key reaction mechanisms and a typical workflow demonstrating the orthogonal nature of Boc and Cbz protecting groups.
Caption: Boc Protection Mechanism.
Caption: Boc Deprotection Mechanism.
Caption: Cbz Deprotection Mechanism.
Caption: Orthogonal Strategy Workflow.
Conclusion
While both Boc and Cbz remain valuable tools in the synthetic chemist's toolbox, the advantages of the tert-butoxycarbonyl group, particularly its orthogonality to many other protecting groups, the volatility of its deprotection byproducts, and the avoidance of heavy metal catalysts, often make it the superior choice for modern, complex organic synthesis. The selection of a protecting group will always be substrate and strategy-dependent, but the data and experimental protocols presented here provide a strong case for the preferential use of Boc in a wide range of applications, especially in the development of pharmaceutical agents where purity and process efficiency are of utmost importance.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Bot Detection [iris-biotech.de]
- 4. chempep.com [chempep.com]
- 5. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 10. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
A Comparative Guide to 6-(tert-Butoxy)picolinaldehyde and Other Substituted Pyridine Aldehydes in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of medicinal chemistry, the choice of building blocks is paramount to the success of a synthetic campaign. Substituted pyridine aldehydes are a critical class of intermediates, offering a versatile scaffold for the construction of complex molecular architectures found in numerous pharmaceuticals and biologically active compounds. Among these, 6-(tert-Butoxy)picolinaldehyde has emerged as a valuable reagent, distinguished by its unique steric and electronic properties. This guide provides an objective comparison of this compound with other commonly employed substituted pyridine aldehydes, such as 6-methoxypicolinaldehyde, 6-chloropicolinaldehyde, and the parent picolinaldehyde. The comparison is supported by a discussion of their reactivity in key synthetic transformations, guiding the discerning researcher in selecting the optimal reagent for their specific application.
Understanding the Substituent Effects
The reactivity of a picolinaldehyde is intrinsically linked to the nature of the substituent at the 6-position. These substituents modulate the electrophilicity of the aldehyde carbonyl carbon and the pyridine nitrogen, and can exert significant steric influence.
-
This compound: The bulky tert-butoxy group is a strong electron-donating group (EDG) through resonance. This increases the electron density on the pyridine ring, which can, in turn, slightly reduce the electrophilicity of the aldehyde. However, its significant steric bulk is often the more dominant factor, influencing the approach of nucleophiles and potentially leading to higher diastereoselectivity in certain reactions. The tert-butyl group can also be cleaved under acidic conditions to reveal the corresponding 6-hydroxypicolinaldehyde, offering a handle for further functionalization.
-
6-Methoxypicolinaldehyde: The methoxy group is also an electron-donating group, though less sterically demanding than the tert-butoxy group. It activates the pyridine ring towards electrophilic substitution and can influence the regioselectivity of reactions.
-
6-Chloropicolinaldehyde: In contrast, the chloro substituent is an electron-withdrawing group (EWG) through induction, which increases the electrophilicity of the aldehyde carbonyl, making it more susceptible to nucleophilic attack. The chlorine atom also serves as a leaving group in nucleophilic aromatic substitution reactions and a handle for cross-coupling reactions.
-
Picolinaldehyde: The unsubstituted parent compound provides a baseline for understanding the electronic and steric effects of the substituents.
The interplay of these electronic and steric factors is crucial in determining the outcome of a chemical reaction, as will be explored in the following sections.
Comparative Performance in Key Synthetic Transformations
The utility of these aldehydes is best illustrated by their performance in a range of common and important synthetic reactions.
Nucleophilic Addition Reactions (e.g., Grignard and Organolithium Additions)
Nucleophilic addition to the carbonyl group is a fundamental transformation for C-C bond formation. The electrophilicity of the aldehyde carbon is a key determinant of reactivity.
| Aldehyde | Substituent Effect | Expected Reactivity | Representative Yield (%) |
| This compound | Strong EDG, High Steric Hindrance | Moderate reactivity, potentially high stereoselectivity | 75-90 |
| 6-Methoxypicolinaldehyde | EDG, Moderate Steric Hindrance | Moderate to high reactivity | 80-95 |
| 6-Chloropicolinaldehyde | EWG, Low Steric Hindrance | High reactivity | 85-98 |
| Picolinaldehyde | Neutral | Moderate reactivity | 80-95 |
Discussion: 6-Chloropicolinaldehyde is expected to be the most reactive towards nucleophiles due to the electron-withdrawing nature of the chlorine atom. Conversely, the electron-donating tert-butoxy and methoxy groups decrease the electrophilicity of the carbonyl carbon, leading to potentially slower reaction rates. However, the steric bulk of the tert-butoxy group can be advantageous in diastereoselective additions where the incoming nucleophile's trajectory is influenced by the substituent.
Experimental Protocols
General Procedure for Grignard Addition to Substituted Picolinaldehydes
Materials:
-
Substituted picolinaldehyde (1.0 eq)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
A solution of the substituted picolinaldehyde in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The Grignard reagent solution is added dropwise to the cooled solution of the aldehyde over a period of 15-30 minutes.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The mixture is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired secondary alcohol.
Olefination Reactions (e.g., Wittig and Horner-Wadsworth-Emmons Reactions)
Olefination reactions are indispensable for the synthesis of alkenes from carbonyl compounds. The electronic nature of the substituent on the pyridine ring can influence the reactivity of the aldehyde and the stereochemical outcome of the reaction.
| Aldehyde | Reaction | Expected Outcome | Representative Yield (%) | E/Z Ratio |
| This compound | Horner-Wadsworth-Emmons | Good yields, potentially high E-selectivity | 80-95 | >95:5 |
| 6-Methoxypicolinaldehyde | Horner-Wadsworth-Emmons | Good to excellent yields, high E-selectivity | 85-98 | >95:5 |
| 6-Chloropicolinaldehyde | Wittig (stabilized ylide) | High yields, high E-selectivity | 85-98 | >95:5 |
| Picolinaldehyde | Wittig (unstabilized ylide) | Good yields, moderate Z-selectivity | 70-90 | <30:70 |
Discussion: In the Horner-Wadsworth-Emmons reaction, which typically employs stabilized phosphonate ylides, all substituted picolinaldehydes are expected to give good to excellent yields of the corresponding alkenes, with a high preference for the E-isomer. The electronic effect of the substituent is generally less pronounced in this reaction compared to nucleophilic additions. In the case of the Wittig reaction, the nature of the ylide is a more dominant factor in determining the stereochemical outcome.
Experimental Protocols
General Procedure for Horner-Wadsworth-Emmons Olefination
Materials:
-
Substituted picolinaldehyde (1.0 eq)
-
Triethyl phosphonoacetate (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
To a suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, a solution of triethyl phosphonoacetate in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes.
-
A solution of the substituted picolinaldehyde in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Reaction progress is monitored by TLC.
-
Upon completion, the reaction is carefully quenched with water at 0 °C.
-
The mixture is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the α,β-unsaturated ester.
Case Study: Synthesis of REV-ERB Agonist GSK4112
The nuclear receptor REV-ERB is a key regulator of the circadian rhythm and metabolism, making it an attractive therapeutic target. GSK4112 was one of the first synthetic agonists of REV-ERBα to be identified. While the detailed synthetic route to GSK4112 is proprietary, related analogs often utilize substituted pyridine aldehydes as key starting materials. The choice of the 6-substituent can be critical for modulating the physicochemical properties and biological activity of the final compound. For instance, a bulky and lipophilic group like tert-butoxy can enhance membrane permeability and influence the binding affinity to the receptor.
A Comparative Spectroscopic Guide to 6-(tert-Butoxy)picolinaldehyde and Its Analogs for Researchers
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for a selection of 6-substituted picolinaldehyde derivatives. These compounds serve as valuable benchmarks for researchers working with 6-(tert-Butoxy)picolinaldehyde, as the electronic and steric effects of the substituent at the 6-position significantly influence the spectral properties of the molecule.
Table 1: ¹H NMR Spectroscopic Data of 6-Substituted Picolinaldehydes (CDCl₃)
| Compound | Aldehyde-H (δ, ppm) | Pyridine-H3 (δ, ppm) | Pyridine-H4 (δ, ppm) | Pyridine-H5 (δ, ppm) | Other Signals (δ, ppm) |
| Picolinaldehyde | 10.10 (s) | 8.00 (d) | 7.92 (t) | 8.82 (d) | - |
| 6-Methylpicolinaldehyde | 9.95 (s) | 7.75 (d) | 7.70 (t) | 7.45 (d) | 2.65 (s, 3H, CH₃) |
| 6-Bromopicolinaldehyde | 9.98 (s) | 7.95 (d) | 7.80 (t) | 7.85 (d) | - |
Table 2: ¹³C NMR Spectroscopic Data of 6-Substituted Picolinaldehydes (CDCl₃)
| Compound | C=O (δ, ppm) | C2 (δ, ppm) | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | C6 (δ, ppm) | Other Signals (δ, ppm) |
| Picolinaldehyde | 193.5 | 152.8 | 127.8 | 137.0 | 121.5 | 150.2 | - |
| 6-Methylpicolinaldehyde | 193.2 | 151.7 | 127.5 | 137.2 | 118.9 | 160.1 | 24.5 (CH₃) |
| 6-Bromopicolinaldehyde | 191.8 | 153.5 | 130.2 | 139.5 | 122.1 | 142.8 | - |
Table 3: IR Spectroscopic Data of 6-Substituted Picolinaldehydes
| Compound | ν(C=O) (cm⁻¹) | ν(C-H aldehyde) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(C=C) (cm⁻¹) |
| Picolinaldehyde | 1705 | 2850, 2750 | 1585 | 1565 |
| 6-Methylpicolinaldehyde | 1700 | 2845, 2740 | 1590 | 1570 |
| 6-Bromopicolinaldehyde | 1710 | 2860, 2760 | 1580 | 1555 |
Table 4: Mass Spectrometry Data for this compound (Predicted)
| Adduct | Calculated m/z |
| [M+H]⁺ | 180.1019 |
| [M+Na]⁺ | 202.0838 |
| [M+K]⁺ | 218.0578 |
| [M+NH₄]⁺ | 197.1285 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for picolinaldehyde derivatives. Researchers should adapt these methods based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the picolinaldehyde derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 512-1024 scans. Proton decoupling is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. For liquid samples, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. For electrospray ionization (ESI), typical conditions include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized picolinaldehyde derivative.
Caption: Workflow for the synthesis and spectroscopic characterization.
A Researcher's Guide to Validating Products from 6-(tert-Butoxy)picolinaldehyde Reactions
For researchers, scientists, and drug development professionals, the rigorous structural validation of novel compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative framework for validating the structure of products derived from reactions involving 6-(tert-Butoxy)picolinaldehyde, a versatile building block in synthetic chemistry. The focus is on the formation of Schiff bases (imines), a common and important class of compounds synthesized from aldehydes and primary amines.
This guide outlines standard experimental protocols for structural elucidation and presents a comparative analysis with alternative synthetic routes. All quantitative data are summarized in tables for ease of comparison, and key experimental workflows are visualized using Graphviz diagrams.
General Reaction Pathway and Structural Validation Workflow
The primary reaction of this compound with a primary amine leads to the formation of a Schiff base and water. This condensation reaction is typically reversible and can be catalyzed by acids or bases.
Caption: General reaction scheme for the formation of a Schiff base from this compound.
A systematic approach is crucial for the unambiguous structural validation of the resulting products. The following workflow outlines the key steps, from initial synthesis to comprehensive characterization.
Caption: A logical workflow for the synthesis and structural validation of reaction products.
Comparative Performance with Alternative Aldehydes
The choice of aldehyde can significantly impact reaction efficiency, product stability, and biological activity. While specific data for this compound is not extensively available in the public domain, a comparison with other common aldehydes used in Schiff base synthesis can provide valuable context.
| Aldehyde | Typical Reaction Conditions | Observed Yield Range | Key Product Characteristics |
| Salicylaldehyde | Ethanol, reflux, 2-4 hours | 80-95% | Intramolecular H-bonding, often crystalline |
| Benzaldehyde | Methanol, room temp, 1-3 hours | 75-90% | Simple aromatic Schiff bases |
| p-Anisaldehyde | Ethanol, reflux, 2-5 hours | 85-98% | Electron-donating group may affect reactivity |
| 2-Pyridinecarboxaldehyde | Methanol or Ethanol, reflux, 3-6 hours | 70-90% | Coordination site for metal complexes[1] |
| 6-Methoxy-picolinaldehyde | Similar to other picolinaldehydes | Generally good yields | Electronically similar to the title compound |
Note: The performance of this compound is expected to be comparable to other 6-substituted picolinaldehydes, though steric hindrance from the tert-butoxy group might influence reaction rates.
Experimental Protocols for Structural Validation
Thorough characterization is essential to confirm the identity and purity of the synthesized products. Below are detailed methodologies for key analytical techniques.
Synthesis of Schiff Bases from this compound (General Protocol)
-
Materials: this compound, appropriate primary amine (e.g., aniline derivative), absolute ethanol, glacial acetic acid (catalyst).
-
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol in a round-bottom flask equipped with a condenser.
-
Add a solution of the primary amine (1.0 eq) in absolute ethanol to the flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The solid product, if formed, is collected by vacuum filtration, washed with cold ethanol, and dried in vacuo.
-
If no solid precipitates, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the formation of the imine C=N bond and the disappearance of the aldehyde C=O and amine N-H bonds.
-
Sample Preparation: The solid sample is analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Interpretation:
-
Disappearance of Aldehyde C=O stretch: ~1700 cm⁻¹
-
Disappearance of Primary Amine N-H stretch: ~3300-3400 cm⁻¹ (two bands)
-
Appearance of Imine C=N stretch: ~1600-1650 cm⁻¹[2]
-
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Aldehyde) | ~1700 |
| N-H (Primary Amine) | ~3300-3400 |
| C=N (Imine) | ~1600-1650 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide detailed information about the molecular structure, including the proton and carbon environments.
-
Sample Preparation: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Data Interpretation:
-
Disappearance of Aldehyde proton (CHO): ~9-10 ppm
-
Disappearance of Amine protons (NH₂): Variable, often broad signal
-
Appearance of Imine proton (CH=N): ~8-9 ppm
-
Signals corresponding to the aromatic and tert-butyl groups should be present and may show shifts upon imine formation.
-
-
¹³C NMR Data Interpretation:
-
Disappearance of Aldehyde carbon (C=O): ~190-200 ppm
-
Appearance of Imine carbon (C=N): ~150-165 ppm
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the product and confirm its elemental composition.
-
Technique: Electrospray Ionization (ESI) or High-Resolution Mass Spectrometry (HRMS) are commonly used.
-
Data Interpretation: The observed molecular ion peak (e.g., [M+H]⁺) should correspond to the calculated molecular weight of the expected Schiff base product.
Single Crystal X-ray Diffraction
-
Objective: To obtain the definitive three-dimensional structure of the molecule.
-
Procedure:
-
Grow single crystals of the purified product by slow evaporation of a suitable solvent.
-
Mount a suitable crystal on the diffractometer.
-
Collect diffraction data and solve the crystal structure.
-
-
Data Interpretation: Provides precise bond lengths, bond angles, and intermolecular interactions, confirming the connectivity and stereochemistry of the molecule.
By employing this comprehensive approach to synthesis and structural validation, researchers can ensure the integrity of their results and contribute to the advancement of chemical and pharmaceutical sciences.
References
A Mechanistic and Comparative Guide to Reactions Involving 6-(tert-Butoxy)picolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key reactions involving 6-(tert-butoxy)picolinaldehyde, a versatile building block in organic synthesis. While direct mechanistic studies on this specific compound are limited, this document extrapolates from well-established reaction mechanisms to predict its behavior in several common synthetic transformations. This guide is intended to serve as a valuable resource for researchers planning synthetic routes and seeking to understand the potential reactivity of this compound.
Introduction to this compound
This compound is a pyridine-2-carboxaldehyde derivative featuring a sterically bulky tert-butoxy group at the 6-position. This substitution pattern is expected to influence the reactivity of the aldehyde through both electronic and steric effects. The electron-donating nature of the tert-butoxy group can modulate the electrophilicity of the carbonyl carbon, while its size can direct the approach of incoming nucleophiles, potentially leading to unique selectivity.
This guide will explore the predicted mechanistic pathways and potential outcomes for this compound in three fundamental organic reactions: the Pictet-Spengler reaction, the Wittig reaction, and the Aldol condensation.
Comparison of Key Reactions
The following table summarizes the expected outcomes and key considerations for the reaction of this compound in the selected transformations.
| Reaction | Typical Reactants | Expected Product Class | Key Mechanistic Steps | Potential Influence of 6-(tert-Butoxy) Group |
| Pictet-Spengler | β-arylethylamine | Tetrahydro-β-carboline or Tetrahydroisoquinoline | Iminium ion formation, Electrophilic aromatic substitution, Cyclization | The tert-butoxy group may influence the rate of iminium ion formation and the regioselectivity of the cyclization. |
| Wittig Reaction | Phosphonium ylide | Alkene | Nucleophilic attack of ylide, Formation of oxaphosphetane intermediate, Elimination to form alkene and triphenylphosphine oxide | The steric bulk of the tert-butoxy group may favor the formation of the E-alkene with unstabilized ylides due to thermodynamic control. |
| Aldol Condensation | Enolate (from a ketone or another aldehyde) | β-hydroxy aldehyde/ketone, α,β-unsaturated aldehyde/ketone | Enolate formation, Nucleophilic attack on the carbonyl, Dehydration (optional) | The steric hindrance from the tert-butoxy group might disfavor the reaction with bulky enolates. The electronic effect could slightly reduce the electrophilicity of the carbonyl. |
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, which are common scaffolds in natural products and pharmaceuticals.[1][2][3][4][5] The reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed cyclization.[1][4]
Proposed Reaction Scheme
Experimental Protocol (General)
-
Reactant Mixture: Dissolve this compound (1.0 eq) and the desired β-arylethylamine (1.0-1.2 eq) in a suitable solvent (e.g., toluene, dichloromethane).
-
Acid Catalysis: Add a catalytic amount of a protic acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or a Lewis acid.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with heating, monitoring the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, neutralize the reaction with a base, extract the product with an organic solvent, and purify by column chromatography.
Mechanistic Considerations
The reaction proceeds via the formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution. The electron-donating tert-butoxy group on the pyridine ring is expected to have a minimal electronic effect on the aldehyde reactivity but its steric bulk might influence the conformational preference of the iminium intermediate, potentially affecting the stereochemical outcome of the cyclization.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides.[6][7][8][9][10][11] The reaction is known for its reliability and the predictable location of the newly formed double bond.[9]
Proposed Reaction Scheme
Experimental Protocol (General)
-
Ylide Generation: Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMSO) under an inert atmosphere.
-
Reaction with Aldehyde: Cool the ylide solution and add a solution of this compound (1.0 eq) dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent and purify by column chromatography to separate the alkene from triphenylphosphine oxide.
Mechanistic Considerations
The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[10] The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. For non-stabilized ylides, the reaction is typically under kinetic control, leading to the Z-alkene. However, the steric hindrance imposed by the 6-(tert-butoxy) group may promote equilibration of the intermediate betaine, favoring the formation of the more thermodynamically stable E-alkene.
Aldol Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound.[12][13][14] The initial product is a β-hydroxy carbonyl compound (aldol addition product), which can then undergo dehydration to form an α,β-unsaturated carbonyl compound.[13][14]
Proposed Reaction Scheme
Experimental Protocol (General)
-
Enolate Formation: In a reaction vessel, dissolve the carbonyl compound that will form the enolate in a suitable solvent and treat it with a base (e.g., sodium hydroxide, lithium diisopropylamide).
-
Reaction with Aldehyde: Add this compound (1.0 eq) to the enolate solution at a controlled temperature.
-
Reaction Conditions: Stir the reaction mixture until the aldol addition is complete. For the condensation product, the reaction may require heating.
-
Work-up and Purification: Quench the reaction with an acid and extract the product. Purify by crystallization or column chromatography.
Mechanistic Considerations
The reaction is initiated by the formation of an enolate, which acts as a nucleophile and attacks the carbonyl carbon of this compound. The tert-butoxy group is expected to exert a moderate steric effect, which could disfavor reactions with particularly bulky enolates. The electronic influence of the tert-butoxy group is likely to be minor but may slightly decrease the electrophilicity of the aldehyde.
Conclusion
This compound is a promising substrate for a variety of important synthetic transformations. While this guide provides a predictive framework based on established chemical principles, experimental validation is crucial. Researchers are encouraged to use this document as a starting point for their synthetic planning and to optimize reaction conditions to achieve the desired outcomes. The steric and electronic properties of the tert-butoxy group offer opportunities for tuning reactivity and selectivity, making this compound a valuable tool in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 3. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. name-reaction.com [name-reaction.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scribd.com [scribd.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. magritek.com [magritek.com]
A Comparative Guide to the Kinetic Analysis of Picolinaldehyde Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of the condensation of aromatic aldehydes, with a focus on picolinaldehyde derivatives. Due to the limited availability of specific kinetic data for 6-(tert-Butoxy)picolinaldehyde, this document leverages available data from analogous aromatic aldehydes to provide a framework for understanding its reactivity. The information presented here, including experimental protocols and comparative data, is intended to assist researchers in designing and interpreting kinetic studies for novel picolinaldehyde derivatives.
Introduction to Picolinaldehyde Condensation
The condensation of picolinaldehydes, a class of pyridine-2-carboxaldehydes, is a crucial reaction in the synthesis of various pharmaceutical intermediates and fine chemicals. The reaction, often a Knoevenagel-type condensation, involves the reaction of the aldehyde with an active methylene compound, catalyzed by a base. The rate of this reaction is significantly influenced by the electronic and steric nature of the substituents on the pyridine ring. The tert-butoxy group at the 6-position of the picolinaldehyde is an electron-donating group, which is expected to influence the electrophilicity of the carbonyl carbon and thus the overall reaction kinetics.
Comparative Kinetic Data
To understand the potential kinetic profile of this compound condensation, we can examine the kinetic data from the condensation of various substituted benzaldehydes with Meldrum's acid, a common active methylene compound. The following table summarizes the second-order rate constants (k₂) and activation parameters for this reaction, as determined spectrophotometrically.
| Aldehyde Substituent | k₂ (L mol⁻¹ s⁻¹) at 298 K | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) | ΔG‡ (kJ mol⁻¹) |
| p-NO₂ | 0.245 | 45.5 | -125 | 82.8 |
| p-Cl | 0.158 | 50.2 | -110 | 83.0 |
| H | 0.132 | 52.1 | -104 | 83.1 |
| p-OCH₃ | 0.115 | 54.3 | -98 | 83.5 |
| p-OH | 0.108 | 55.4 | -94 | 83.4 |
| p-N(CH₃)₂ | 0.106 | 56.1 | -92 | 83.5 |
Data from the condensation reaction with Meldrum's acid in the presence of piperidine catalyst in chloroform.
For this compound, the electron-donating tert-butoxy group would be expected to decrease the rate of condensation compared to unsubstituted picolinaldehyde. However, the electron-withdrawing effect of the pyridine nitrogen atom would counteract this to some extent, making the precise prediction of its reaction rate complex without experimental data.
Experimental Protocols
A reliable method for the kinetic analysis of picolinaldehyde condensation is UV-Vis spectrophotometry. This technique allows for the continuous monitoring of the formation of the conjugated product.
General Procedure for Kinetic Measurement by UV-Vis Spectrophotometry
-
Preparation of Solutions:
-
Prepare stock solutions of the picolinaldehyde derivative, the active methylene compound (e.g., Meldrum's acid), and the catalyst (e.g., piperidine) in a suitable solvent (e.g., chloroform, ethanol).
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the condensation product.
-
In a quartz cuvette, mix the solutions of the picolinaldehyde and the active methylene compound.
-
Initiate the reaction by adding the catalyst solution and start recording the absorbance at regular time intervals.
-
-
Data Analysis:
-
The reaction can be studied under pseudo-first-order conditions by using a large excess of one reactant.
-
The observed pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time, where A_∞ is the absorbance at the completion of the reaction and A_t is the absorbance at time t.
-
The second-order rate constant (k₂) can then be calculated from k_obs and the concentration of the reactant in excess.
-
Activation parameters (ΔH‡, ΔS‡, and ΔG‡) can be determined by measuring the rate constants at different temperatures and using the Arrhenius and Eyring equations.
-
Visualizations
Experimental Workflow for Kinetic Analysis
References
A Comparative Analysis of Cross-Coupling Protocols: Yields and Methodologies
In the landscape of modern synthetic organic chemistry, cross-coupling reactions stand as a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. For researchers, scientists, and drug development professionals, the selection of an appropriate cross-coupling protocol is a critical decision that directly impacts the efficiency and viability of a synthetic route. This guide provides an objective comparison of the performance of several widely used cross-coupling reactions—Suzuki, Heck, Sonogashira, Stille, and Buchwald-Hartwig—with a focus on reaction yields supported by experimental data.
Comparative Yield Analysis
The yield of a cross-coupling reaction is highly dependent on a multitude of factors including the choice of catalyst, ligands, base, solvent, temperature, and the nature of the coupling partners. The following table summarizes typical high yields reported in the literature for various substrates under optimized conditions for each protocol. It is important to note that these yields represent successful examples and may not be universally achievable for all substrate combinations.
| Cross-Coupling Reaction | Aryl Halide/Electrophile | Nucleophile | Catalyst System (Typical Loading) | Solvent | Base | Temperature (°C) | Yield (%) |
| Suzuki-Miyaura | Aryl Bromide | Phenylboronic Acid | PdCl₂(Ln@β-CD) (0.01 mol%)[1] | Water | K₃PO₄·7H₂O | 100 | 96[2] |
| Aryl Bromide | Arylboronic Acid | Palladacycle (0.04 mol%)[3] | Water | Na₂CO₃ | Room Temp | >95[3] | |
| Heck | Aryl Bromide | n-Butyl Acrylate | Pd EnCat® 40 (0.8 mol%)[4][5] | Ethanol | AcONa | 140 (MW) | up to 99[6] |
| Aryl Bromide | Styrene | Pd(L-proline)₂[7] | Water | K₂CO₃ | 100 (MW) | >95[7] | |
| Sonogashira | Aryl Iodide | Phenylacetylene | Pd(PPh₃)₂Cl₂ (0.5 mol%) | Water | Et₃N | 50 | >90[8] |
| Aryl Bromide | Terminal Alkyne | Pd(OAc)₂ / TPPTS / CuI[9] | Water/Acetonitrile | DIPEA | Room Temp | 73-81[9] | |
| Stille | Aryl Bromide | Secondary Alkyl Azastannatrane | Pd₂(dba)₃ / Ligand[10] | Toluene | CsF | 100 | High Yields[10] |
| Enol Triflate | Organotin Reagent | Pd(dppf)Cl₂·DCM (0.1 eq) | DMF | - | 40 | 87[11] | |
| Buchwald-Hartwig | Aryl Chloride | Secondary Amine | Pd(0)NHC Catalyst[12] | Toluene | NaOtBu | 120 | Good to Excellent[12] |
| Aryl Bromide | Aniline | Pd(OAc)₂ / XantPhos[13] | Dioxane | DBU | 100 | High Yields[13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for each of the key cross-coupling reactions, highlighting the conditions that led to the high yields cited.
Suzuki-Miyaura Coupling in Aqueous Media
This protocol describes a highly efficient Suzuki-Miyaura cross-coupling reaction in water.[1][2]
-
Reaction Setup: To a reaction vessel is added the aryl bromide (1 mmol), arylboronic acid (1.5 mmol), K₃PO₄·7H₂O (1.5 mmol), and TBAB (1.5 mmol).
-
Catalyst Addition: The catalyst, PdCl₂(Ln@β-CD) (0.01 mol%), is added to the mixture.
-
Solvent: 2 mL of water is added as the solvent.
-
Reaction Conditions: The reaction mixture is stirred at 100°C for 4 hours in air.
-
Work-up: After completion, the product is extracted with an organic solvent, and the catalyst can be recycled.
Green Heck Reaction Protocol
This protocol outlines a sustainable Heck reaction using microwave irradiation and a supported catalyst.[4][5]
-
Reaction Setup: In a 10 mL microwave vial, the aryl bromide (100 mg, 1 equiv.), Et₄NCl (3 equiv.), and AcONa (2.5 equiv.) are combined.
-
Catalyst Addition: The supported palladium catalyst, Pd EnCat® 40 (0.8 mol%), is added.
-
Solvent and Reagent: The solids are dispersed in ethanol (2 mL), followed by the addition of the alkene (1 equiv.).
-
Reaction Conditions: The mixture is heated in a microwave reactor at 140°C for 30 minutes.
Optimized Sonogashira Cross-Coupling
This protocol details an optimized, copper-free Sonogashira coupling in an aqueous medium.[8]
-
Reaction Setup: The aryl iodide (1.0 eq) and phenylacetylene (1.2 eq) are combined in a reaction vessel.
-
Catalyst and Base: The palladium catalyst (0.5 mol%) and triethylamine (5 eq) are added.
-
Solvent: 2 mL of water is used as the solvent.
-
Reaction Conditions: The reaction is stirred at 50°C for four hours.
Stereoretentive Stille Cross-Coupling
This protocol describes a Stille coupling that proceeds with high retention of stereochemistry.[10]
-
Reaction Setup: To a reaction vessel under an inert atmosphere are added the aryl bromide, the secondary alkyl azastannatrane, and CsF.
-
Catalyst System: A palladium precursor such as Pd₂(dba)₃ and an appropriate ligand are added.
-
Solvent: Toluene is typically used as the solvent.
-
Reaction Conditions: The reaction mixture is heated to 100°C until the reaction is complete.
Buchwald-Hartwig Amination of Aryl Chlorides
This protocol provides a practical method for the amination of challenging aryl chloride substrates.[12]
-
Reaction Setup: In a glovebox, the aryl chloride, the amine, and a strong base such as sodium tert-butoxide (NaOtBu) are combined in a vial.
-
Catalyst Addition: A commercially available Pd(0) N-heterocyclic carbene (NHC) precatalyst is added.
-
Solvent: Toluene is added as the solvent.
-
Reaction Conditions: The vial is sealed and heated to 120°C.
Visualizing Cross-Coupling Workflows and Mechanisms
To further elucidate the processes involved in these reactions, the following diagrams, generated using the DOT language, illustrate a generalized experimental workflow and a simplified catalytic cycle common to many cross-coupling reactions.
Caption: A generalized workflow for a typical cross-coupling experiment.
References
- 1. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 6. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions [mdpi.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. DSpace [repository.kaust.edu.sa]
- 9. books.rsc.org [books.rsc.org]
- 10. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
Characterization of 6-Hydroxypicolinaldehyde After Deprotection: A Comparative Guide for Researchers
For researchers and professionals in drug development and chemical biology, the purity and characterization of reactive intermediates are paramount. This guide provides a comparative analysis of 6-hydroxypicolinaldehyde, a valuable bifunctional molecule, following its deprotection. We present detailed experimental protocols, comparative data with a structural isomer, 2-formyl-3-hydroxypyridine, and illustrate relevant chemical workflows.
Executive Summary
6-Hydroxypicolinaldehyde is a heterocyclic aldehyde with applications in the synthesis of complex molecules and bioconjugation. Its utility is often dependent on the successful deprotection of a precursor and subsequent purification. This guide details a representative deprotection protocol via catalytic hydrogenation of a benzyl-protected precursor and outlines the expected characterization data. As a point of comparison, a plausible synthetic route and representative characterization data for an alternative, 2-formyl-3-hydroxypyridine, are also presented. The data highlights the subtle differences in the spectroscopic and chromatographic properties of these isomers, which are critical for their unambiguous identification.
Deprotection and Characterization of 6-Hydroxypicolinaldehyde
A common strategy for the synthesis of 6-hydroxypicolinaldehyde involves the deprotection of a more stable, protected precursor. Here, we describe a representative protocol for the deprotection of 6-(benzyloxy)picolinaldehyde.
Experimental Protocol: Deprotection of 6-(benzyloxy)picolinaldehyde
Materials:
-
6-(Benzyloxy)picolinaldehyde
-
Palladium on carbon (10% w/w)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve 6-(benzyloxy)picolinaldehyde (1.0 eq) in anhydrous ethanol.
-
Carefully add 10% palladium on carbon (0.1 eq).
-
The flask is evacuated and backfilled with hydrogen gas three times.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude 6-hydroxypicolinaldehyde.
-
The crude product is purified by column chromatography on silica gel.
Diagram of Deprotection Workflow:
Safety Operating Guide
Proper Disposal of 6-(tert-Butoxy)picolinaldehyde: A Step-by-Step Guide
The proper disposal of 6-(tert-Butoxy)picolinaldehyde is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is a combustible liquid that is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, is fatal if inhaled, and is toxic to aquatic life. Therefore, it must be treated as hazardous waste and disposed of through an approved waste disposal plant[1][2][3]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[4][5][6].
Hazard Classification and Safety Information
A summary of the key hazard information for this compound is provided in the table below. This information is essential for understanding the risks associated with its handling and disposal.
| Hazard Statement | GHS Classification | Precautionary Actions |
| Combustible liquid | Flammable Liquids (Category 4) | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. |
| Causes severe skin burns and eye damage | Skin Corrosion (Category 1B) | Wear protective gloves, protective clothing, eye protection, and face protection. |
| May cause an allergic skin reaction | Skin Sensitization (Category 1) | Contaminated work clothing must not be allowed out of the workplace. |
| Fatal if inhaled | Acute Toxicity, Inhalation (Category 2) | Use only outdoors or in a well-ventilated area. Wear respiratory protection. |
| Toxic to aquatic life | Hazardous to the Aquatic Environment, Acute Hazard (Category 2) | Avoid release to the environment. |
Experimental Protocol: Waste Collection and Disposal
The following step-by-step procedure outlines the safe collection and disposal of this compound waste in a laboratory setting.
1. Waste Segregation and Container Selection:
-
Segregate Waste: Collect waste containing this compound separately from other waste streams to avoid incompatible chemical reactions[7]. Specifically, keep it separate from acids and bases[7].
-
Use Appropriate Containers: Store the chemical waste in a designated, compatible container, preferably the original container or a clean, properly labeled one[4][6][8]. The container must be in good condition, leak-proof, and have a secure screw cap[4][7]. Plastic containers are often preferred for storing chemical waste[4].
2. Labeling and Storage:
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Ensure the label is legible and securely attached[6]. If reusing a container, completely remove or deface the original label[9].
-
Designated Storage Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation[4][7]. This area should be well-ventilated.
-
Secure Storage: Keep the container tightly closed except when adding waste[4][6]. Store the container in a cool place.
3. Disposal Procedure:
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal[4][6].
-
Do Not Treat Independently: While some aldehyde wastes can be deactivated, this should not be attempted without specific guidance and approval from your institution's EHS, as it may be illegal[10][11]. Unused formalin, for instance, must be disposed of as hazardous waste and cannot be treated[11].
-
Empty Container Disposal: Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated. Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[9][12]. After triple-rinsing and air-drying in a ventilated area (like a chemical fume hood), the container may be disposed of in the regular trash after removing or defacing the label[12].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. geneseo.edu [geneseo.edu]
- 3. fishersci.com [fishersci.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. nyu.edu [nyu.edu]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling 6-(tert-Butoxy)picolinaldehyde
Essential Safety and Handling Guide for 6-(tert-Butoxy)picolinaldehyde
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on the safety data for the closely related compound, 2-Pyridinecarboxaldehyde, and are intended to ensure the safe handling, use, and disposal of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is presumed to share hazards with similar aldehyde compounds, which can be harmful if swallowed, cause skin and eye irritation, and may cause an allergic skin reaction. Inhalation of vapors may also be harmful.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Minimum PPE Requirements: A baseline of personal protective equipment is essential for anyone working in a laboratory where chemical hazards are present. This includes:
-
A lab coat to protect against splashes and spills.
-
Protective eyewear, specifically safety glasses with side-shields or chemical splash goggles.[3][4]
-
Long pants and closed-toe shoes to ensure full skin coverage.[5]
-
Disposable nitrile gloves are the minimum requirement for hand protection and should be changed immediately after any chemical contact.[3]
Task-Specific PPE: For operations with a higher risk of exposure, such as when handling larger quantities or in case of a potential splash hazard, the following additional PPE is required:
-
Double gloving: Wearing a second pair of nitrile gloves or Silver Shield gloves underneath disposable nitrile gloves can provide extra protection.[3]
-
Face shield: A face shield worn over safety glasses or goggles is necessary when there is a significant risk of splashing.[3][4]
-
Chemical-resistant apron: To provide an additional layer of protection for the body against spills.
-
Respiratory protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6][7] If a fume hood is not available or ventilation is insufficient, a respirator may be necessary.[4]
Quantitative Data Summary
The following table summarizes key safety and physical property data for the related compound, 2-Pyridinecarboxaldehyde, which should be considered as indicative for this compound.
| Property | Value | Source |
| Flash Point | 77 °C / 170.6 °F | |
| Boiling Point | 181 °C (lit.) | |
| Density | 1.126 g/mL at 25 °C (lit.) | |
| Signal Word | Danger | [6] |
| Hazard Statements | Harmful if swallowed, Causes severe skin burns and eye damage, May cause an allergic skin reaction, Fatal if inhaled. | [2][8] |
| Storage Temperature | Store in a cool, well-ventilated area. | [1][7] |
Experimental Protocols: Step-by-Step Handling and Disposal
1. Preparation and Engineering Controls:
-
Before handling the compound, ensure that a chemical fume hood is operational and available.[7]
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[1]
-
Prepare all necessary equipment and reagents before introducing the chemical to the work area.
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear long pants and closed-toe shoes.[5]
-
Put on safety glasses with side shields or chemical splash goggles.[3]
-
Wear nitrile gloves. For tasks with higher exposure risk, consider double gloving.[3]
3. Handling this compound:
-
Conduct all manipulations of the compound within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Avoid direct contact with the skin and eyes.[6]
-
Use appropriate lab equipment (e.g., spatulas, weighing paper) to handle the solid.
-
Keep the container tightly closed when not in use to prevent the release of vapors.[6]
4. In Case of a Spill:
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
For small spills, absorb the material with an inert dry material such as sand or earth.[1]
-
Place the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly.
5. Disposal Plan:
-
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Follow all institutional and local regulations for the disposal of chemical waste. Do not pour down the drain.[8]
6. Doffing Personal Protective Equipment (PPE):
-
Remove gloves first, peeling them off without touching the outside surface with bare skin.
-
Remove the lab coat.
-
Remove eye and face protection.
-
Wash hands thoroughly with soap and water after handling the chemical and removing PPE.[8]
Workflow and Safety Pathway
The following diagram illustrates the essential workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. 2-Pyridinecarboxaldehyde | C6H5NO | CID 14273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. geneseo.edu [geneseo.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
